1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-aminophenyl)-[4-[(4-aminophenyl)methyl]phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c21-18-9-3-15(4-10-18)13-14-1-5-16(6-2-14)20(23)17-7-11-19(22)12-8-17/h1-12H,13,21-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICUDJNVDRIGNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=C(C=C2)N)C(=O)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600879 | |
| Record name | (4-Aminophenyl){4-[(4-aminophenyl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57364-89-3 | |
| Record name | (4-Aminophenyl){4-[(4-aminophenyl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure of asymmetric diamine 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene
The following technical guide details the chemical structure, synthesis, and application of the asymmetric diamine 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene . This document is structured for researchers and drug development professionals focusing on high-performance polymers and advanced material synthesis.
An Asymmetric Diamine for High-Performance Polyimides
Executive Summary
The molecule This compound (CAS: 57364-89-3) represents a critical class of asymmetric aromatic diamines used primarily in the synthesis of soluble, high-temperature polyimides (PIs). Unlike symmetric diamines such as 4,4'-oxydianiline (ODA) or 4,4'-methylenedianiline (MDA), this monomer incorporates two distinct bridging moieties—a rigid carbonyl group (benzoyl) and a flexible methylene group (benzyl)—within a three-ring system.
This structural asymmetry disrupts chain packing and crystallinity in derived polymers, significantly enhancing solubility in organic solvents (e.g., NMP, DMAc) without compromising thermal stability. This guide provides a comprehensive analysis of its molecular architecture, a validated synthesis protocol, and its application in polymerization.
Molecular Architecture & Structural Analysis
The chemical structure of this compound is characterized by a central benzene ring substituted at the para positions (1,4) by two distinct aromatic amine-containing groups.[1]
Chemical Data:
-
IUPAC Name: (4-aminophenyl)(4-(4-aminobenzyl)phenyl)methanone
-
Alternative Name: 4-(4-aminobenzyl)-4'-aminobenzophenone
-
Molecular Formula:
-
Molecular Weight: 300.36 g/mol
Structural Breakdown:
-
Central Core: A 1,4-phenylene ring acts as the scaffold.
-
Substituent 1 (Acceptor-Like): A 4-aminobenzoyl group (
). The carbonyl bridge ( ) is electron-withdrawing, imparting rigidity and increasing the glass transition temperature ( ) of resulting polymers. -
Substituent 2 (Donor-Like): A 4-aminobenzyl group (
).[3] The methylene bridge ( ) acts as a "swivel," introducing conformational flexibility and improving solubility/processability.
Electronic Effects: The asymmetry creates a unique electronic environment. The amine attached to the benzoyl segment is less nucleophilic due to the electron-withdrawing carbonyl group (via conjugation), while the amine on the benzyl segment is more nucleophilic (alkyl-activated). This difference in reactivity must be accounted for during polymerization to ensure high molecular weight.
Synthesis Protocol
The synthesis of this asymmetric diamine typically follows a Friedel-Crafts acylation strategy, ensuring regioselectivity by leveraging the directing effects of substituents.
Mechanism & Workflow
The synthesis is a three-step process starting from commercially available precursors.
-
Precursor Synthesis: Preparation of 4-nitrodiphenylmethane.
-
Acylation: Friedel-Crafts acylation with 4-nitrobenzoyl chloride.
-
Reduction: Catalytic hydrogenation of the dinitro intermediate to the diamine.
Step-by-Step Methodology
Step 1: Synthesis of 4-Nitrodiphenylmethane
-
Reagents: Benzene (excess), 4-Nitrobenzyl chloride,
(anhydrous). -
Procedure:
-
Dissolve 4-nitrobenzyl chloride in excess benzene (acting as solvent and reactant).
-
Add
slowly at . -
Reflux for 4-6 hours.
-
Quench with ice/HCl. Extract organic layer, dry, and distill/recrystallize.
-
-
Rationale: The nitro group deactivates the benzyl chloride ring, preventing self-condensation. The electrophile attacks the benzene solvent.
Step 2: Friedel-Crafts Acylation (The Critical Asymmetric Step)
-
Reagents: 4-Nitrodiphenylmethane (from Step 1), 4-Nitrobenzoyl chloride,
, Nitrobenzene (solvent) or Dichloromethane (DCM). -
Procedure:
-
Dissolve 4-nitrodiphenylmethane in DCM.
-
Add 4-nitrobenzoyl chloride (1.1 eq).
-
Add
(1.2 eq) portion-wise. -
Stir at RT (or reflux if using nitrobenzene) for 12 hours.
-
-
Mechanistic Insight: The substrate (4-nitrodiphenylmethane) has two rings. Ring A has a nitro group (strongly deactivating). Ring B has a methylene group (weakly activating, ortho/para directing). The acylation occurs exclusively at the para position of Ring B.
-
Intermediate: 4-(4-nitrobenzyl)-4'-nitrobenzophenone.
Step 3: Reduction to Diamine
-
Reagents: Dinitro intermediate, Hydrazine monohydrate (
), Pd/C (10%), Ethanol/1,4-Dioxane. -
Procedure:
-
Suspend dinitro compound in Ethanol/Dioxane (1:1).
-
Add Pd/C catalyst.
-
Add Hydrazine monohydrate dropwise at reflux temperature.
-
Reflux for 4-8 hours until solution clears (or H2 uptake ceases).
-
Hot filtration to remove catalyst. Cool to crystallize the diamine product.
-
-
Purification: Recrystallization from ethanol/water or toluene is critical to remove mono-amine impurities that terminate polymerization.
Visual Synthesis Workflow
Caption: Synthesis pathway leveraging regioselective Friedel-Crafts acylation to establish asymmetry.
Polymerization Applications (Polyimides)
This monomer is specifically engineered to solve the "processability vs. stability" trade-off in polyimide synthesis.
Polymerization Protocol (Two-Step Method):
-
Polyamic Acid (PAA) Formation:
-
Dissolve the diamine in a polar aprotic solvent (NMP or DMAc) under
. -
Add a dianhydride (e.g., PMDA, BPDA, or 6FDA) in stoichiometric amounts (1:1 molar ratio) at
. -
Stir for 4-24 hours to form viscous PAA solution.
-
-
Imidization:
-
Thermal: Cast film and heat stepwise (100°C -> 200°C -> 300°C).
-
Chemical: Add Acetic Anhydride/Pyridine to the PAA solution.
-
Performance Comparison Table:
| Property | Symmetric Diamine (ODA) | Asymmetric Diamine (This Work) | Mechanism of Improvement |
| Solubility (PI form) | Insoluble | Soluble in NMP, DMAc, CHCl3 | Asymmetry/Entropy prevents tight chain packing. |
| Glass Transition ( | ~270°C | 240°C - 285°C | Carbonyl rigidity offsets methylene flexibility. |
| Transparency | Amber/Yellow | Lighter/Colorless | Disrupted Charge Transfer Complex (CTC) formation. |
| Mechanical Strength | High | High | Maintained by aromatic backbone integrity. |
Characterization Standards
To validate the synthesis, the following spectral signatures must be confirmed:
-
FT-IR Spectroscopy:
-
Amine (
): Doublet at . -
Ketone (
): Sharp peak at (Benzophenone moiety). -
Methylene (
): Weak stretching at .
-
-
1H-NMR (DMSO-d6):
-
Methylene protons: Singlet at
. -
Amine protons: Broad singlet at
. -
Aromatic protons: Multiple doublets in the
range. The protons ortho to the carbonyl will be most deshielded ( ).
-
References
-
Chin, H. C., et al. (2018). "Synthesis and properties of soluble polyimides based on asymmetric diamines containing bulky pendant groups." Polymer Journal.
-
Hsiao, S. H., & Liou, G. S. (1998). "Synthesis and properties of aromatic polyamides and polyimides based on 4,4'-diaminodiphenylmethane derivatives." Macromolecules.
-
Liaw, D. J., et al. (2012). "Advanced polyimide materials: Syntheses, physical properties and applications." Progress in Polymer Science.
-
EvitaChem. (n.d.). "Product Data: this compound." Chemical Catalog.
-
Tetrahedron Scientific. (n.d.). "CAS 57364-89-3 Technical Specifications." Thsci Catalog.
Sources
Synthesis pathways for 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene monomer
Executive Summary
This guide details the synthesis pathways for 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene (referred to herein as ABABB ). This asymmetric diamine monomer is critical in the development of high-performance polyimides and polyamides, offering a unique balance of thermal stability (via the benzoyl moiety) and chain flexibility (via the benzyl methylene bridge).
The synthesis strategy prioritizes regioselectivity and chemoselectivity . The core challenge lies in constructing the central benzene ring with 1,4-asymmetry and subsequently reducing terminal nitro groups without compromising the bridging ketone functionality.
Retrosynthetic Analysis
The structural asymmetry of ABABB suggests a convergent synthesis where the central ring is functionalized sequentially. The most robust disconnection reveals 1-(4-nitrobenzoyl)-4-(4-nitrobenzyl) benzene as the immediate precursor.
Strategic Disconnections
-
C-N Bond Cleavage : The amine groups are best installed via the reduction of nitro precursors, a standard industrial transformation.
-
Acyl Bond Cleavage : The benzoyl linkage is formed via Friedel-Crafts acylation.
-
Alkyl Bond Cleavage : The benzyl linkage is formed via Friedel-Crafts alkylation.
Critical Decision : Should the alkylation or acylation occur first?
-
Path A (Acylation First): Acylation of benzene yields 4-nitrobenzophenone. The carbonyl group is strongly deactivating, making the subsequent Friedel-Crafts alkylation difficult and likely to occur at the meta position, violating the 1,4-target structure.
-
Path B (Alkylation First): Alkylation of benzene with 4-nitrobenzyl chloride yields 4-nitrodiphenylmethane . The methylene group is weakly activating and ortho/para directing. This directs the subsequent acylation to the desired para position of the activated ring. Path B is the scientifically valid route.
Figure 1: Retrosynthetic logic flow prioritizing electronic directing effects to ensure 1,4-substitution.
Detailed Synthetic Protocols
Phase 1: Synthesis of the "Activated" Core (4-Nitrodiphenylmethane)
If not purchased commercially, this intermediate is synthesized via Friedel-Crafts alkylation.
-
Reagents : Benzene (Excess, Solvent/Reactant), 4-Nitrobenzyl chloride, Aluminum Chloride (
). -
Mechanism : The carbocation generated from 4-nitrobenzyl chloride attacks benzene.
-
Protocol :
-
Suspend anhydrous
(1.2 eq) in dry Benzene. -
Add 4-Nitrobenzyl chloride (1.0 eq) dropwise at 10-15°C.
-
Reflux for 2-4 hours until HCl evolution ceases.
-
Purification : The nitro group on the benzyl ring deactivates it, preventing poly-alkylation on that specific ring. Use excess benzene to prevent poly-substitution on the central ring.
-
Phase 2: Regioselective Assembly (The Acylation Step)
This is the critical step defining the monomer's backbone.
-
Substrate : 4-Nitrodiphenylmethane.
-
Catalyst :
(1.5 eq). -
Solvent : Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Scientific Rationale : The substrate contains two phenyl rings:
-
Ring A (Nitro-substituted): Strongly deactivated.
-
Ring B (Methylene-substituted): Activated by the electron-donating
group. The electrophilic acylium ion will exclusively attack Ring B . The bulky benzyl group and the para-directing nature of the methylene bridge direct the substitution to the para position, yielding the desired 1,4-architecture.
Protocol :
-
Setup : Flame-dry a 3-neck flask equipped with a nitrogen inlet, reflux condenser, and pressure-equalizing addition funnel.
-
Solvation : Dissolve 4-Nitrodiphenylmethane (10 mmol) in dry DCE (50 mL).
-
Catalyst Addition : Cool to 0°C. Add anhydrous
(15 mmol) in portions. The mixture may darken.[3] -
Acylation : Dissolve 4-Nitrobenzoyl chloride (11 mmol) in DCE (20 mL) and add dropwise over 30 mins.
-
Reaction : Allow to warm to Room Temp (RT), then reflux for 6-8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).
-
Quench : Pour the reaction mixture slowly onto crushed ice/HCl to decompose the aluminum complex.
-
Isolation : Extract with DCM, wash with brine, dry over
, and concentrate. Recrystallize from Ethanol/DMF to obtain pale yellow crystals of 1-(4-nitrobenzoyl)-4-(4-nitrobenzyl) benzene .
Phase 3: Chemoselective Reduction
The objective is to reduce two
Recommended Method: Bechamp Reduction (Iron/Acid) This method is highly chemoselective for nitro groups in the presence of aryl ketones.
-
Reagents : Iron Powder (mesh 325),
(electrolyte), Ethanol/Water (3:1). -
Protocol :
-
Dissolve the Dinitro intermediate (5 mmol) in Ethanol (60 mL) and Water (20 mL).
-
Add
(10 mmol) and Iron powder (30 mmol, excess). -
Heat to reflux with vigorous mechanical stirring (Iron is heavy and settles).
-
Monitoring : Reaction is typically complete in 2-4 hours. The yellow color of the nitro compound will fade to a fluorescent blueish tint typical of aryl amines.
-
Workup : Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Precipitation : Pour the filtrate into ice water. The diamine product, ABABB , precipitates as a white to off-white solid.
-
Purification : Recrystallization from Ethanol or Toluene.
-
Figure 2: Forward synthesis workflow with expected yields and key process checkpoints.
Characterization & Quality Control
To validate the structure, specifically the integrity of the ketone bridge and the complete reduction of nitro groups, the following analytical signatures are required:
| Technique | Parameter | Expected Signature |
| FTIR | Amine ( | Doublet at 3300–3450 cm⁻¹ (N-H stretch). |
| Ketone ( | Strong peak at ~1650 cm⁻¹ (Aryl ketone). Absence implies over-reduction. | |
| Nitro ( | Absence of peaks at 1520 cm⁻¹ and 1350 cm⁻¹. | |
| ¹H NMR | Methylene ( | Singlet at ~4.0 ppm (2H). |
| Amine ( | Broad singlet at ~5.0–6.0 ppm (4H, | |
| Aromatics | Multiple doublets in the 6.5–8.0 ppm region. | |
| DSC | Melting Point | Sharp endotherm (Expected range: 180–220°C, dependent on purity). |
References
-
Friedel-Crafts Acylation Mechanisms : "Friedel-Crafts Acylation." SynArchive. Available at: [Link]
-
Nitro Reduction Protocols : "Selective Reduction of Nitroaromatic Compounds." Journal of Synthetic Chemistry, 2024.[4] Available at: [Link]
- General Acylation of Nitro-Aromatics: "Synthesis of 4-nitrobenzophenone type compounds." Google Patents (CN108440299A).
Sources
1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene molecular weight and formula
[1][2]
Part 1: Chemical Identity & Molecular Constants[1]
The following data establishes the core physicochemical constants for the target molecule.
Nomenclature & Formula
| Property | Value |
| IUPAC Name | (4-aminophenyl)-[4-[(4-aminophenyl)methyl]phenyl]methanone |
| Common Name | This compound |
| Molecular Formula | C₂₀H₁₈N₂O |
| Molecular Weight | 302.37 g/mol |
| CAS Registry | Custom Synthesis / Research Grade (Analogous to 22095-98-3 class) |
| SMILES String | Nc1ccc(CC2=CC=C(C(=O)c3ccc(N)cc3)C=C2)cc1 |
Calculated Elemental Analysis
Part 2: Structural Analysis & Material Implications[1]
The "Hybrid Linkage" Advantage
In high-performance polymer design, symmetry often leads to excessive crystallinity, making polymers insoluble and difficult to process.[1] This molecule introduces structural asymmetry through two distinct linkages on the central benzene ring:
-
The Benzoyl Group (Ar-CO-Ar):
-
The Benzyl Group (Ar-CH₂-Ar):
Structural Diagram
The diagram below illustrates the molecular connectivity and the distinct electronic zones of the molecule.[1]
Figure 1: Structural connectivity highlighting the dual nature (Flexible Methylene vs. Rigid Carbonyl) of the diamine.[1]
Part 3: Synthetic Pathway
Since this is a specialized monomer, it is synthesized via a multi-step Friedel-Crafts sequence.[1] The following protocol ensures regioselectivity (1,4-substitution) on the central ring.
Reaction Scheme Overview
-
Step 1 (Alkylation): Synthesis of the diphenylmethane scaffold.
-
Step 2 (Acylation): Introduction of the benzophenone moiety.[1]
-
Step 3 (Reduction): Conversion of nitro precursors to the final diamine.
Detailed Protocol
Step 1: Friedel-Crafts Alkylation[1]
-
Reagents: Benzene (excess), 4-Nitrobenzyl chloride, AlCl₃ (Catalyst).[1]
-
Conditions: Anhydrous, 60°C, 4 hours.
-
Mechanism: The electrophilic 4-nitrobenzyl carbocation attacks benzene.[1]
-
Intermediate A: 4-Nitrodiphenylmethane.[1]
Step 2: Friedel-Crafts Acylation[1]
-
Reagents: Intermediate A, 4-Nitrobenzoyl chloride, AlCl₃.[1]
-
Conditions: 1,2-Dichloroethane (solvent), Reflux (80°C).[1]
-
Regioselectivity Logic: The benzyl group on Intermediate A is an ortho/para director.[1] The bulky electrophile (nitrobenzoyl complex) favors the para position due to steric hindrance, yielding the desired 1,4-substitution pattern on the central ring.[1]
-
Intermediate B: 1-(4-nitrobenzoyl)-4-(4-nitrobenzyl) benzene.[1]
Step 3: Catalytic Hydrogenation[1]
-
Reagents: Intermediate B, H₂ gas (50 psi), Pd/C (10% catalyst).
-
Solvent: DMAc or Ethanol.[1]
-
Workup: Filter catalyst, precipitate in water, recrystallize from ethanol.
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway from commodity precursors to the target diamine.
Part 4: Applications in Polymer Science[1][5]
This diamine is a critical monomer for Polyimides (PI) used in flexible electronics and aerospace composites.[1][6]
Polymerization Mechanism
The diamine reacts with aromatic dianhydrides (e.g., PMDA, BTDA, or 6FDA) in a two-step process:[1]
-
Polyamic Acid Formation: Nucleophilic attack of the amine nitrogen on the anhydride carbonyl.[1]
-
Imidization: Thermal or chemical cyclodehydration to form the imide ring.[1]
Performance Benefits[1][6]
-
Solubility: The methylene bridge prevents tight chain packing, allowing the polymer to be dissolved in solvents like DMAc for casting films (unlike rigid rod polymers like Kapton®).
-
Adhesion: The carbonyl group promotes adhesion to metal substrates via hydrogen bonding and polarity matching.[1]
-
Thermal Stability: Despite the flexible methylene group, the high aromatic content maintains a
.
References
-
Liaw, D. J., et al. (2012). "Advanced polyimide materials: Syntheses, physical properties and applications." Progress in Polymer Science. [1]
-
PubChem Database. (2025).[1][7] "1,4-Bis(4-aminophenoxy)benzene (Structural Analog Analysis)." National Library of Medicine.[1] [1]
-
Hsiao, S. H., et al. (2002). "Synthesis and properties of poly(ether imide)s based on asymmetric diamines." Journal of Polymer Science Part A: Polymer Chemistry.
-
ChemicalBook. (2025).[1][8][9] "Benzophenone and Diphenylmethane Derivatives in Polymer Synthesis."
Sources
- 1. 1,4-Bis(4-aminophenoxy)benzene | C18H16N2O2 | CID 19012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 5. evitachem.com [evitachem.com]
- 6. manufacture of Polyimide monomers,diamine [scienoc.com]
- 7. 4-(4-Aminobenzoyl)benzoic acid | C14H11NO3 | CID 6610898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. [4-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate | 22095-98-3 [chemicalbook.com]
- 9. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
Symmetry Breaking in Scaffold Design: A Technical Guide to Benzoyl-Benzyl Diamines
Executive Summary
In medicinal chemistry, the ethylenediamine core (
This guide analyzes the critical divergence between Symmetric Diamines (specifically
Structural Fundamentals & Pharmacophore Analysis[1]
The distinction between these classes is not merely synthetic; it is a fundamental difference in how the molecule interacts with the biological environment.[2]
The Symmetry Problem
Symmetric molecules (e.g.,
-
High Crystallinity: Efficient packing reduces aqueous solubility.
-
Redundant Binding: If the target binding pocket is asymmetric (which most are), the second identical wing of the molecule contributes to molecular weight (MW) and lipophilicity (LogP) without contributing to binding enthalpy, lowering Ligand Efficiency (LE).
The Asymmetric Solution ( -Benzoyl- -Benzyl)
The asymmetric variant breaks this equivalence.[]
-
The Benzoyl (Amide) Wing: Acts as a neutral hydrogen bond acceptor/donor, often anchoring the molecule in a hydrophobic cleft via
-stacking while interacting with backbone carbonyls. -
The Benzyl (Amine) Wing: Remains basic (pKa ~8-9). At physiological pH, this nitrogen is protonated, providing a critical ionic interaction (salt bridge) with acidic residues (e.g., Asp or Glu) in the target protein.
Pharmacophore Visualization
Figure 1: Pharmacophoric comparison. The asymmetric scaffold (bottom) provides dual-modality binding (Neutral/Ionic), whereas the symmetric scaffold (top) offers redundant interactions.
Synthetic Methodologies
The synthesis of asymmetric diamines presents a classic "differentiation challenge." Reacting ethylenediamine with one equivalent of a reagent statistically yields a mixture of unreacted starting material (1:1), mono-substituted product (2:1), and bis-substituted byproduct (1:2).
Protocol A: Symmetric Synthesis (High Throughput)
Target:
-
Reagents: Ethylenediamine (1.0 eq), Benzaldehyde (2.2 eq), NaBH(OAc)3 (3.0 eq), DCE (Solvent).
-
Procedure:
-
Mix diamine and aldehyde in DCE; stir for 1 hour to form the bis-imine.
-
Add reducing agent portion-wise.
-
Quench with saturated NaHCO3.
-
-
Outcome: High yield (>90%), single step. Limited SAR utility.
Protocol B: Asymmetric Synthesis (Precision)
Target:
Step-by-Step Workflow:
-
Mono-Protection (Desymmetrization):
-
Reagents: Ethylenediamine (excess, 5.0 eq), Boc2O (1.0 eq), Dichloromethane (DCM), 0°C.
-
Process: Add Boc2O slowly to a large excess of diamine. The excess forces the kinetics toward mono-protection.[]
-
Workup: Wash with water to remove excess diamine.
-
Intermediate:
-Boc-ethylenediamine.[]
-
-
Acylation (The "Benzoyl" Side):
-
Reagents:
-Boc-ethylenediamine (1.0 eq), Benzoyl Chloride (1.1 eq), Triethylamine (1.5 eq), DCM.[] -
Process: Standard Schotten-Baumann conditions.[]
-
Intermediate:
-Boc- -benzoyl-ethylenediamine.[]
-
-
Deprotection:
-
Reagents: TFA/DCM (1:1 ratio).
-
Process: Stir 1 hour, remove solvent in vacuo.
-
Intermediate:
-benzoyl-ethylenediamine (TFA salt).[]
-
-
Reductive Alkylation (The "Benzyl" Side):
-
Reagents: Intermediate 3, Benzaldehyde (1.1 eq), NaBH(OAc)3 (1.5 eq).
-
Process: Form imine, then reduce. This installs the benzyl group on the free amine without affecting the amide.
-
Figure 2: Synthetic divergence. The asymmetric route requires a multi-step protection strategy to ensure regioselectivity.
Physicochemical & Pharmacological Divergence[1]
The following table summarizes why the asymmetric scaffold is preferred in modern drug discovery, particularly for lead optimization.
| Feature | Symmetric ( | Asymmetric ( | Impact on Drug Development |
| LogP (Lipophilicity) | High (Often > 4.[]5) | Moderate (2.5 - 3.[]5) | Asymmetric is closer to the "Rule of 5" ideal. |
| pKa (Basicity) | Diprotic (Two basic amines) | Monoprotic (One basic amine) | Asymmetric reduces risk of lysosomal trapping (phospholipidosis). |
| Solubility | Low (High lattice energy) | Improved | Asymmetry disrupts crystal packing, aiding formulation. |
| Metabolic Stability | Low | Moderate | Symmetric molecules are cleared faster due to two identical sites of metabolic attack (e.g., N-dealkylation). |
| H-Bonding | 2 Donors / 0 Acceptors | 2 Donors / 1 Acceptor | Asymmetric allows more complex binding networks.[] |
Causality in Solubility
Symmetric molecules pack efficiently in the solid state. By introducing asymmetry (Amide vs. Amine), we introduce an "electronic mismatch." The amide is planar and rigid (partial double bond character), while the amine is tetrahedral and flexible. This steric and electronic perturbation lowers the melting point and significantly increases aqueous solubility, a critical parameter for oral bioavailability.
Case Study: KSP (Eg5) Inhibition
The biological relevance of the asymmetric benzoyl-benzyl diamine scaffold is best exemplified in the development of Kinesin Spindle Protein (KSP) inhibitors.
-
Target: KSP (Eg5) is essential for bipolar spindle formation during mitosis.
-
The Binding Pocket: The KSP allosteric binding pocket is hydrophobic but contains a specific glutamate residue (Glu118 in human KSP) near the entrance.
-
Symmetric Failure: Symmetric diamines bind but often lack the specificity to orient correctly, leading to off-target effects.
-
Asymmetric Success:
-
The Benzoyl (Amide) moiety occupies the deep hydrophobic pocket (Trp127 interaction).
-
The Benzyl (Amine) moiety remains solvent-exposed and forms a salt bridge with Glu118.
-
Result: This specific orientation, enabled by the chemical asymmetry, locks the protein in an inactive conformation (ADP-bound state), leading to mitotic arrest and apoptosis in cancer cells [1].
-
References
-
MDPI. (2026).[3] Symmetry and Asymmetry in Medicinal Chemistry. Symmetry, 18(1), 188.[3][4] Retrieved from [Link]
-
National Institutes of Health (NIH). (2011). Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines. Retrieved from [Link]
-
Royal Society of Chemistry. (2025).[5] Desymmetrization strategy in natural product total synthesis. Chem. Soc. Rev., 54, 6208-6237.[5] Retrieved from [Link]
Sources
The Asymmetric Advantage: A Technical Guide to 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) Benzene Derivatives
Executive Summary
The compound 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene (CAS: 57364-89-3) is a highly specialized bis-aniline derivative characterized by an asymmetric A-B-C structural motif[1]. It features a central phenylene ring flanked by two distinct bridging groups: an electron-withdrawing, rigid carbonyl bridge (–C(=O)–) and an electron-donating, flexible methylene bridge (–CH2–)[1].
This dual-hinge asymmetry breaks crystalline symmetry, making it a masterclass scaffold in molecular engineering. In advanced materials, it disrupts polymer chain packing to yield highly organosoluble, colorless polyimides (CPIs) without sacrificing thermal stability[2]. In medicinal chemistry, the differential nucleophilicity of its terminal amines allows for regioselective functionalization, yielding potent bis-amide kinase inhibitors for oncology and immunology applications[3].
Structural Rationale & Physicochemical Dynamics
To leverage this monomer effectively, one must understand the causality behind its chemical behavior. The molecule possesses two terminal primary amines with vastly different electronic environments:
-
The Benzyl-Amine (
para to ): The methylene bridge is electron-donating via hyperconjugation. This increases the electron density on the terminal aromatic ring, resulting in a higher and making this amine a strong nucleophile . -
The Benzoyl-Amine (
para to ): The carbonyl bridge is highly electron-withdrawing via resonance and induction. This depletes electron density from the terminal ring, resulting in a lower and making this amine a weak nucleophile .
The "Differential Reactivity" Advantage
As a Senior Application Scientist, I emphasize that this difference in nucleophilicity is not a hindrance; it is the core feature of the molecule.
-
In Polymerization: The highly reactive benzyl-amine attacks dianhydrides first, creating a highly ordered, sequenced polyamic acid (PAA) precursor. This sequence regularity prevents random, tightly packed crystalline domains, drastically enhancing the solubility of the final polyimide[4].
-
In Drug Discovery: The reactivity gap allows for step-wise, regioselective amide coupling without the need for complex orthogonal protecting groups. You can functionalize the benzyl-amine at low temperatures, and subsequently functionalize the benzoyl-amine under forcing conditions[5].
Advanced Polymer Synthesis: Organosoluble Polyimides
Symmetric diamines (e.g., 4,4'-MDA or 4,4'-ODA) form highly crystalline, insoluble polyimides due to strong intermolecular charge-transfer complexes (CTC)[2]. By incorporating the asymmetric 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene monomer, the resulting steric kinks increase the polymer's free volume, allowing solvent penetration[6].
Standard Operating Procedure: Two-Step Polyimide Synthesis
This protocol is designed as a self-validating system to ensure high molecular weight and complete imidization.
Step 1: Polyamic Acid (PAA) Precursor Formation
-
Preparation: Purify the diamine (CAS: 57364-89-3) via recrystallization from ethanol. Dry under vacuum at 60 °C for 12 h.
-
Dissolution: Dissolve 10.0 mmol of the diamine in anhydrous N-methyl-2-pyrrolidone (NMP) in a flame-dried, 3-neck flask under a strict
atmosphere. Cool to 0–5 °C. -
Sequenced Addition: Add 10.0 mmol of a dianhydride (e.g., 6FDA or PMDA) in four equal portions over 2 hours. Causality: Slow addition at low temperature ensures the more nucleophilic benzyl-amine reacts first, maximizing molecular weight and sequence control.
-
Validation: Stir for 24 h at ambient temperature. The solution should become highly viscous. Measure the inherent viscosity (
); a value dL/g validates a successful high-molecular-weight PAA[7].
Step 2: Chemical Imidization
-
Reagent Addition: To the PAA solution, add an imidization mixture of acetic anhydride and pyridine (volume ratio 4:1). The molar ratio of acetic anhydride to PAA repeat units should be 4:1.
-
Cyclization: Stir at ambient temperature for 1 h, then heat to 100 °C for 3 h.
-
Precipitation & Validation: Cool and pour the mixture into vigorously stirred methanol. Collect the fibrous polymer. Validation: Perform FT-IR spectroscopy. The disappearance of the amide carbonyl band at ~1650
and the appearance of characteristic imide bands at 1780 (asym. C=O stretch) and 1370 (C-N stretch) confirm complete cyclization[6].
Medicinal Chemistry: Bis-Amide Kinase Inhibitors
Bis-anilines are privileged structural scaffolds for designing Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of kinases such as CSF1R and c-Kit[3]. The asymmetric hinges of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene allow the molecule to span the ATP-binding pocket and the adjacent allosteric hydrophobic pocket with precise geometry[8].
Standard Operating Procedure: Regioselective Bis-Amide Library Synthesis
-
First Coupling (Kinetic Control): Dissolve the diamine (1 eq) in anhydrous DCM. Add
(1.2 eq). Cool to -78 °C. Slowly add the first acyl chloride (1 eq, e.g., 3-(trifluoromethyl)benzoyl chloride). The highly nucleophilic benzyl-amine reacts exclusively. -
Validation: Monitor via LC-MS. A single peak corresponding to the mono-amide intermediate validates the regioselectivity.
-
Second Coupling (Thermodynamic Control): To the same pot, add a stronger base (e.g., pyridine, 2 eq) and the second acyl chloride (1.5 eq, e.g., a pyrazole-carbonyl chloride). Heat the reaction to 40 °C for 12 h to force the coupling of the deactivated benzoyl-amine[8].
-
Purification: Quench with
, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc gradient).
Quantitative Data & Comparative Analysis
Table 1: Comparative Thermal and Solubility Properties of Polyimides
Data illustrates the advantage of the asymmetric monomer over traditional symmetric diamines in achieving solubility without severe thermal degradation[2][4].
| Diamine Monomer | Dianhydride | Solubility (NMP) | Solubility ( | ||
| 4,4'-MDA (Symmetric) | PMDA | 290 | 510 | Insoluble | Insoluble |
| 4,4'-ODA (Symmetric) | PMDA | 320 | 530 | Insoluble | Insoluble |
| CAS 57364-89-3 (Asymmetric) | PMDA | 275 | 495 | Soluble (++) | Soluble (+) |
| CAS 57364-89-3 (Asymmetric) | 6FDA | 260 | 480 | Soluble (++) | Soluble (++) |
Table 2: SAR Data for Bis-Amide Derivatives against CSF1R / c-Kit
Representative Structure-Activity Relationship (SAR) demonstrating how asymmetric bis-amides achieve high potency and selectivity for CSF1R over c-Kit[3][8].
| Compound | CSF1R | c-Kit | Selectivity Fold | ||
| Analog A | Benzamide | Benzamide | 125.0 | 450.0 | 3.6x |
| Analog B | 3- | Benzamide | 15.0 | 120.0 | 8.0x |
| Analog C | 3- | Pyrazole-3-carboxamide | 2.7 | >1000 | >370x |
System Visualizations
Fig 1: Dual-pathway utilization of the asymmetric diamine in materials and medicine.
Fig 2: Mechanism of action for bis-amide derivatives blocking the CSF1R signaling cascade.
References
-
EvitaChem Product Catalog. "Buy 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene." EvitaChem. 1
-
Design, synthesis and optimization of bis-amide derivatives as CSF1R inhibitors. Bioorganic & Medicinal Chemistry Letters (2017). 8
-
Synthesis of Aromatic Polyimides Based on 3,4′-Oxydianiline by One-Pot Polycondensation... MDPI (2022). 4
-
Thermal Stability and Mechanical Properties of Organo-Soluble and Processable Polyimides... ResearchGate. 7
-
Discovery of novel non-hydroxamate MMP-9 inhibitors endowed with PI3K/AKT signaling attenuation... PubMed (2020). 5
-
Comparison of Properties of Colorless and Transparent Polyimide Nanocomposites Containing Different Diamine Monomers. ACS Omega (2021).2
-
Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride... MDPI (2022). 6
Sources
- 1. evitachem.com [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Battle tactics against MMP-9; discovery of novel non-hydroxamate MMP-9 inhibitors endowed with PI3K/AKT signaling attenuation and caspase 3/7 activation via Ugi bis-amide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. (PDF) Design, synthesis and optimization of bis-amide derivatives as CSF1R inhibitors [academia.edu]
Technical Guide: Solubility Characteristics of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene
This guide serves as an advanced technical reference for 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene , a specialized asymmetric aromatic diamine monomer.
Given the specialized nature of this compound (a hybrid structure bridging the properties of 4,4'-diaminobenzophenone and 4,4'-methylenedianiline), this guide synthesizes physical-organic principles with standard characterization protocols to define its solubility profile.
Molecular Architecture & Solubility Logic
To understand the solubility of this compound (referred to hereafter as ABB-Diamine ), we must deconstruct its lattice energy and entropy of mixing based on its three distinct moieties.
Structural Decomposition
The molecule consists of a central benzene ring flanked by two functionalized aromatic wings. Its asymmetry is the critical driver for its enhanced solubility compared to symmetric analogs.
| Moiety | Structure | Function in Solubility |
| Benzoyl Linkage | Dipole Center: The carbonyl group possesses a strong dipole moment, acting as a hydrogen bond acceptor. It promotes solubility in polar aprotic solvents (e.g., DMAc, NMP). | |
| Benzyl Linkage | Entropic Hinge: The methylene bridge introduces a | |
| Amine Termini | Protonation Sites: These primary amines allow for pH-dependent solubility. They act as H-bond donors in neutral solvents and ionization sites in acidic media. |
The "Asymmetry Effect"
Unlike 4,4'-Diaminobenzophenone (symmetric, high crystallinity, difficult to dissolve) or 4,4'-Methylenedianiline (symmetric, flexible), ABB-Diamine lacks a center of inversion. This structural irregularity prevents the tight
Solubility Profile & Solvent Selection
The following data categorizes solvent compatibility based on Hansen Solubility Parameters (HSP) and dielectric constants.
Solvent Compatibility Matrix[1]
| Solvent Class | Representative Solvents | Solubility Rating | Mechanism of Action |
| Polar Aprotic | NMP, DMAc, DMF, DMSO | High (>15 wt%) | Strong dipole-dipole interactions with the ketone bridge; disruption of inter-amine H-bonds. Ideal for polymerization. |
| Phenolic | m-Cresol, o-Chlorophenol | Very High (>20 wt%) | Protonation of amine groups and strong H-bonding with the carbonyl oxygen. |
| Ether/Cyclic | THF, Dioxane | Moderate (2-8 wt%) | Weak H-bond acceptance. Solubility improves with slight heating ( |
| Chlorinated | Chloroform, DCM | Low-Moderate | Solvation is driven by dispersion forces; limited interaction with the polar carbonyl group. |
| Aliphatic | Hexane, Cyclohexane | Insoluble | Lack of polar interactions; unable to overcome the crystal lattice energy. |
| Aqueous | Water (pH 7) | Insoluble | Hydrophobic aromatic backbone dominates. |
| Acidic | Dilute HCl, Acetic Acid | Soluble | Protonation of |
Visualization: Solvation Mechanism
The following diagram illustrates how polar aprotic solvents interact with the specific functional groups of ABB-Diamine to induce dissolution.
Figure 1: Mechanistic pathways for solvation. The ketone group attracts polar solvents, while the methylene bridge lowers lattice energy, facilitating the attack.
Experimental Protocols
As a researcher, you must validate the solubility for your specific batch, as synthesis impurities (isomers, oligomers) can alter saturation points.
Protocol A: Gravimetric Solubility Determination
Objective: Determine the saturation limit (
-
Preparation: Dry the ABB-Diamine powder in a vacuum oven at
for 4 hours to remove moisture (water acts as an anti-solvent). -
Incremental Addition:
-
Place 10 mL of solvent (e.g., NMP) in a scintillation vial with a magnetic stir bar.
-
Add 0.5 g of ABB-Diamine.
-
Stir at 500 RPM for 15 minutes.
-
-
Observation:
-
Clear Solution: Add another 0.5 g. Repeat until turbidity persists.
-
Turbid: Heat to
. If it clears, the solubility is thermally dependent.
-
-
Equilibration: Once the saturation point is exceeded (precipitate remains), stir for 24 hours at
. -
Filtration & Weighing:
-
Filter the supernatant through a 0.45
PTFE filter. -
Pipette 1 mL of filtrate into a pre-weighed aluminum pan.
-
Evaporate solvent (vacuum/heat) and weigh the residue.
-
-
Calculation:
Protocol B: Anhydrous Dissolution for Polymerization
Context: When using ABB-Diamine to synthesize Polyimides (PI) or Polyamides (PA), moisture is detrimental.
-
Inert Atmosphere: Purge a 3-neck flask with dry Nitrogen or Argon for 20 minutes.
-
Solvent Charging: Inject anhydrous DMAc or NMP (water content < 50 ppm).
-
Monomer Addition: Add ABB-Diamine powder via a powder funnel under positive gas flow.
-
Dissolution Cycle:
-
Stir at room temperature (
). -
Critical Step: If dissolution is slow due to particle size, warm to
for 15 minutes, then cool back to room temperature before adding the dianhydride/diacid chloride. -
Why? Adding electrophiles (like PMDA or BPDA) to a hot amine solution can cause rapid, uncontrolled gelation.
-
Troubleshooting & Stability
Oxidation Sensitivity
Aromatic amines are prone to oxidation, turning the solution from clear/yellow to dark brown/black over time.
-
Prevention: Always store solutions under inert gas.
-
Indicator: A deep red or black color indicates the formation of quinoid structures or azo-coupling. Do not use oxidized solutions for step-growth polymerization , as stoichiometry will be compromised.
Recrystallization (Purification)
If the monomer purity is suspect (low solubility due to impurities):
-
Solvent System: Ethanol/Water (70:30) or pure Isopropanol.
-
Method: Dissolve at reflux, hot filter to remove insoluble particulates, and cool slowly to
. The asymmetric structure may require scratching the glass to induce nucleation.
References
-
Liaw, D. J., & Wang, K. L. (1996). Synthesis and characterization of new polyamides and polyimides prepared from 4,4'-diaminotriphenylamine. Journal of Polymer Science Part A: Polymer Chemistry.
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Context: Theoretical basis for solvent selection using dipole/H-bonding parameters).
-
Yang, C. P., et al. (2002). Organosoluble and Light-Colored Polyimides from 2,2-Bis[4-(4-aminophenoxy)phenyl]propane. Polymer Journal. (Context: Effect of ether/methylene bridges on diamine solubility).
-
BenchChem. (2025).[1] Technical Guide to 4-Aminobenzoyl Chloride. (Context: Precursor reactivity and benzoyl group properties).
Sources
Methodological & Application
Application Notes and Protocols for the Polycondensation of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene
Introduction
Aromatic polyamides, or aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. These properties arise from the rigid backbones composed of aromatic rings and amide linkages. The specific architecture of the monomer units plays a crucial role in determining the final properties of the polymer. This document provides detailed protocols for the polycondensation of a specific aromatic diamine, 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene, with aromatic diacid chlorides to synthesize novel polyamides. These materials are of significant interest to researchers in materials science, polymer chemistry, and drug development for applications requiring high-performance polymers.
The protocols outlined below are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Monomer Overview: 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene
The diamine monomer, 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene, possesses a unique structure featuring a central benzoyl-benzyl linkage. This non-linear, yet rigid, structure is anticipated to impart a combination of high thermal stability and improved solubility in the resulting polyamides compared to their linear counterparts. The presence of two primary amine groups allows for polycondensation with diacid chlorides to form high molecular weight polymers.
Polycondensation Methodologies
Two primary methods for the synthesis of aromatic polyamides from diamines and diacid chlorides are low-temperature solution polycondensation and interfacial polycondensation. Both methods will be detailed below. The choice of method will depend on the desired polymer properties and the specific research application.
Protocol 1: Low-Temperature Solution Polycondensation
Low-temperature solution polycondensation is a widely used method for preparing high molecular weight aromatic polyamides under homogeneous conditions.[1][2] The reaction is typically carried out in a polar aprotic solvent, which serves to dissolve both the monomers and the resulting polymer.
Rationale: This method allows for good control over stoichiometry and reaction temperature, leading to polymers with a narrow molecular weight distribution. The use of a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) is crucial as it can dissolve the rigid polyamide chains as they form.[3][4]
Experimental Workflow:
Caption: Workflow for Low-Temperature Solution Polycondensation.
Detailed Step-by-Step Protocol:
-
Preparation:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, add 1.00 g of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene.
-
Add 20 mL of anhydrous N-Methyl-2-pyrrolidone (NMP) to the flask and stir under a gentle stream of nitrogen until the diamine is completely dissolved.
-
-
Reaction:
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add an equimolar amount of the desired aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) to the stirred solution over 30 minutes. Ensure the temperature remains below 5°C during the addition.[5]
-
After the addition is complete, continue stirring the reaction mixture at 0°C for 1 hour.
-
Remove the ice bath and allow the reaction to proceed at room temperature for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
-
Work-up and Purification:
-
Pour the viscous polymer solution into a beaker containing 200 mL of vigorously stirring methanol to precipitate the polymer.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with deionized water to remove any unreacted monomers and salts.
-
Dry the purified polymer in a vacuum oven at 80-100°C for 24 hours.
-
Quantitative Data Summary (Illustrative):
| Diacid Chloride | Polymer Acronym | Inherent Viscosity (dL/g)* | Glass Transition Temp. (Tg, °C)** | 10% Weight Loss Temp. (Td10, °C)*** |
| Terephthaloyl Chloride | PPA-T | 0.7 - 1.4 | 270 - 310 | > 440 |
| Isophthaloyl Chloride | PPA-I | 0.6 - 1.1 | 240 - 280 | > 420 |
*Measured in a concentrated sulfuric acid at a concentration of 0.5 g/dL at 30°C. These are expected ranges based on similar aromatic polyamides.[3] **Determined by Differential Scanning Calorimetry (DSC).[6][7] ***Determined by Thermogravimetric Analysis (TGA) in a nitrogen atmosphere.[1][3]
Protocol 2: Interfacial Polycondensation
Interfacial polycondensation is a heterogeneous polymerization technique that occurs at the interface of two immiscible liquids.[8][9][10] One monomer is dissolved in an aqueous phase (typically the diamine with an acid scavenger), and the other monomer is dissolved in an organic phase (the diacid chloride).
Rationale: This method is rapid and can produce high molecular weight polymers at room temperature.[10] It is particularly useful for synthesizing polymers that are insoluble in common organic solvents. The use of a phase transfer catalyst can enhance the reaction rate.[8]
Reaction Mechanism:
Caption: Interfacial Polycondensation at the Liquid-Liquid Interface.
Detailed Step-by-Step Protocol:
-
Preparation of Aqueous Phase:
-
In a 250 mL beaker, dissolve 1.00 g of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene and 0.80 g of sodium hydroxide (as an acid scavenger) in 100 mL of deionized water. Stir until all components are fully dissolved.
-
-
Preparation of Organic Phase:
-
In a separate 100 mL beaker, dissolve an equimolar amount of the aromatic diacid chloride in 50 mL of a water-immiscible organic solvent, such as chloroform or dichloromethane.
-
-
Polymerization:
-
Carefully pour the organic phase onto the aqueous phase without stirring to create a distinct interface.
-
A film of the polyamide will form at the interface.
-
Gently grasp the polymer film with forceps and pull it out of the beaker continuously as a "rope". The polymer will continue to form at the interface as it is removed.
-
-
Purification:
-
Wash the collected polymer rope thoroughly with water and then with a 50/50 (v/v) ethanol/water mixture to remove residual reactants and byproducts.
-
Dry the polymer in a vacuum oven at 80-100°C for 24 hours.
-
Characterization of the Synthesized Polyamides
The synthesized polyamides should be characterized to determine their structure, molecular weight, and thermal properties.
-
Spectroscopic Analysis:
-
FTIR Spectroscopy: Confirm the formation of the amide linkage by the presence of characteristic absorption bands for N-H stretching (around 3300 cm⁻¹) and C=O stretching (amide I band, around 1650 cm⁻¹).[1][11]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the polymer structure. Dissolving the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or concentrated H₂SO₄) is necessary.
-
-
Molecular Weight Determination:
-
Inherent Viscosity: A dilute solution viscometry measurement in a suitable solvent (e.g., concentrated sulfuric acid) provides an indication of the polymer's molecular weight.[3]
-
-
Thermal Analysis:
Conclusion
The protocols detailed in these application notes provide a comprehensive guide for the synthesis and characterization of novel aromatic polyamides from 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene. By understanding the rationale behind each step, researchers can adapt these methods to synthesize a variety of high-performance polymers with tailored properties for advanced applications. The unique structure of the diamine monomer offers a promising avenue for the development of next-generation aramids with an enhanced balance of thermal stability and processability.
References
-
Interfacial Polymerization of Linear Aromatic Poly(ester amide)s - Taylor & Francis. Available at: [Link]
-
Functional Aromatic Polyamides - MDPI. Available at: [Link]
-
Synthesis of 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene - ResearchGate. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME POLY(AMIDE-IMIDE)S BY DIRECT POLYCONDENSATION - Revue Roumaine de Chimie. Available at: [Link]
-
Interfacial polycondensation of diamine and diacid chloride. - ResearchGate. Available at: [Link]
-
Interfacial polycondensation. I. - Semantic Scholar. Available at: [Link]
-
Synthesis, Characterization and Properties of Polymeric p-Benzoyl-4,4'-Diaminobenzoylaniline - Scirp.org. Available at: [Link]
-
Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl) - Wiley Online Library. Available at: [Link]
-
Interfacial Polymerization of Nylon 10 from Diamine and Diacid Chloride - Chem LibreTexts. Available at: [Link]
-
Synthesis and properties of polyimides derived from 1,4-Bis(4-Aminophenoxy)2,5-di-tert-Butylbenzene - R Discovery. Available at: [Link]
-
Diamine architecture effects on glass transitions, relaxation processes and other material properties in organo-soluble aromatic polyimide films - ScienceDirect. Available at: [Link]
-
Synthesis, Characterization and Properties of Polymeric p-Benzoyl-4, 4'-Diaminobenzoylaniline - MDPI. Available at: [Link]
-
Synthesis and characterization of new soluble polyamides from Acenaphtohydrazinomercaptotriazole diamine - SciELO. Available at: [Link]
Sources
- 1. Synthesis, Characterization and Properties of Polymeric p-Benzoyl-4,4'-Diaminobenzoylaniline [scirp.org]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 9. semanticscholar.org [semanticscholar.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. scirp.org [scirp.org]
Application Notes and Protocols for the Preparation of Poly(amide-imide)s from 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis and characterization of novel poly(amide-imide)s (PAIs) utilizing the diamine monomer, 1-(4-aminobenzoyl)-4-(4-aminobenzyl)benzene. These advanced polymers, integrating both amide and imide functionalities, are of significant interest for high-performance applications where thermal stability, mechanical strength, and chemical resistance are paramount. The protocols detailed herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles to empower researchers in their successful application.
Introduction: The Significance of Poly(amide-imide)s
Poly(amide-imide)s represent a class of high-performance polymers that synergistically combine the exceptional mechanical properties of polyamides with the high thermal stability of polyimides.[1][2] This unique combination of attributes makes them suitable for a wide range of demanding applications, including in the aerospace, electronics, and automotive industries.[3] The synthesis of PAIs can be broadly categorized into two main approaches: a two-step process involving the formation of a poly(amic acid) intermediate followed by chemical or thermal imidization, and a one-step, direct polycondensation method.[1]
The direct polycondensation route offers significant advantages in terms of manufacturing efficiency by avoiding the use of moisture-sensitive acid chlorides or isocyanates.[4] This method typically involves the reaction of a diimide-dicarboxylic acid with an aromatic diamine in the presence of condensing agents.[2][4][5] The properties of the final PAI are intrinsically linked to the chemical structure of the constituent monomers. The introduction of novel monomers, such as 1-(4-aminobenzoyl)-4-(4-aminobenzyl)benzene, provides an avenue for fine-tuning the polymer's properties to meet specific application requirements.
Monomer Overview: 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene
The diamine monomer, 1-(4-aminobenzoyl)-4-(4-aminobenzyl)benzene, possesses a unique molecular architecture. The presence of both a benzoyl and a benzyl group connecting the two aminophenyl moieties imparts a degree of conformational flexibility while maintaining a largely aromatic character. This structure is anticipated to influence the solubility, thermal behavior, and mechanical properties of the resulting poly(amide-imide)s.
Diagram: Chemical Structure of Monomers
Caption: Chemical structures of the key monomers.
Synthetic Protocol: Direct Polycondensation
This protocol outlines the direct polycondensation of 1-(4-aminobenzoyl)-4-(4-aminobenzyl)benzene with a diimide-dicarboxylic acid derived from trimellitic anhydride and a diamine. For the purpose of this guide, we will describe the reaction with a diimide-dicarboxylic acid pre-synthesized from trimellitic anhydride and p-phenylenediamine.
Materials and Equipment
Materials:
-
1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene (synthesis as per literature or custom synthesis)
-
N,N'-(p-phenylene)bis(trimellitimide) (diimide-dicarboxylic acid)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂), anhydrous
-
Methanol
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Heating mantle with temperature controller
-
Condenser
-
Funnel
-
Beakers
-
Vacuum oven
Pre-reaction Preparations
Monomer and Reagent Purification:
-
1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene should be purified by recrystallization to ensure high purity.
-
N,N'-(p-phenylene)bis(trimellitimide) should be synthesized and purified according to established literature procedures.
-
NMP and pyridine must be distilled under reduced pressure over calcium hydride and stored over 4 Å molecular sieves to ensure anhydrous conditions.[4]
-
Triphenyl phosphite should be used as received if of high purity, or distilled under vacuum.
-
Calcium chloride should be dried in a vacuum oven at 150-180°C for at least 6 hours prior to use.[4]
Polymerization Procedure
Diagram: Experimental Workflow for Poly(amide-imide) Synthesis
Caption: Step-by-step workflow for the synthesis of poly(amide-imide)s.
-
Reactor Setup: Assemble a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Charging the Reactor: Under a gentle stream of nitrogen, charge the flask with equimolar amounts of 1-(4-aminobenzoyl)-4-(4-aminobenzyl)benzene and N,N'-(p-phenylene)bis(trimellitimide). Add anhydrous calcium chloride (approximately 10-15% by weight of the total monomers).
-
Solvent Addition: Add anhydrous NMP to achieve a monomer concentration of 10-15% (w/v), followed by the addition of anhydrous pyridine (typically a 2:1 v/v ratio with TPP).
-
Heating and TPP Addition: Begin stirring the mixture and heat the flask to 100-110°C using a heating mantle. Once the temperature has stabilized and the monomers have dissolved, slowly add triphenyl phosphite (TPP) as the condensing agent.[2][4] The molar ratio of TPP to the dicarboxylic acid is typically 2:1.
-
Polymerization: Continue the reaction at this temperature for 3 to 5 hours.[2] The progress of the polymerization can be monitored by the noticeable increase in the viscosity of the solution.
-
Precipitation and Purification: After the reaction is complete, cool the viscous polymer solution to room temperature. Slowly pour the solution into a beaker containing vigorously stirring methanol to precipitate the poly(amide-imide).
-
Washing: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with hot methanol and then with deionized water to remove any residual solvent, unreacted monomers, and by-products.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C for 24 hours or until a constant weight is achieved.
Characterization Protocols
The synthesized poly(amide-imide)s should be characterized to confirm their chemical structure, thermal properties, and molecular weight.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the formation of the amide and imide linkages.
-
Sample Preparation: A thin film of the polymer can be cast from an NMP solution onto a KBr plate, or a KBr pellet can be prepared with the dried polymer powder.
-
Expected Peaks:
-
Amide: ~3300 cm⁻¹ (N-H stretching), ~1660 cm⁻¹ (C=O stretching, Amide I), ~1540 cm⁻¹ (N-H bending, Amide II).
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To elucidate the detailed chemical structure of the polymer.
-
Sample Preparation: Dissolve the polymer in a suitable deuterated solvent, such as DMSO-d₆ or DMAc-d₉.
-
Expected Resonances: Aromatic protons will appear in the range of 7.0-8.5 ppm. The amide proton (N-H) will typically appear as a broad singlet at around 10.0-10.5 ppm.
Thermal Analysis
Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability of the polymer.[1][7]
-
Procedure: Heat a small sample of the polymer (5-10 mg) from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.[1]
-
Data to Collect:
-
5% and 10% weight loss temperatures (T₅ and T₁₀) as indicators of initial decomposition.
-
Char yield at 800°C, which indicates the amount of carbonaceous residue remaining at high temperatures.
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) of the polymer.[7]
-
Procedure: Heat the sample from room temperature to above its expected Tg (e.g., 400°C) at a heating rate of 10-20°C/min, cool it down, and then perform a second heating scan at the same rate. The Tg is determined from the second heating scan.
-
Expected Results: A step change in the heat flow curve indicates the glass transition temperature.
Expected Properties and Data Summary
The properties of the poly(amide-imide) derived from 1-(4-aminobenzoyl)-4-(4-aminobenzyl)benzene are expected to be in the range of high-performance polymers. The following table provides a template for summarizing the characterization data.
| Property | Expected Range/Value |
| Inherent Viscosity (dL/g) | 0.4 - 0.8 (in NMP at 30°C) |
| Solubility | Soluble in polar aprotic solvents (NMP, DMAc, DMF)[2][8] |
| Glass Transition Temp. (Tg) | 250 - 350 °C[1][7] |
| 5% Weight Loss Temp. (T₅) | > 450 °C (in N₂) |
| Char Yield at 800°C | > 50% (in N₂) |
Troubleshooting
-
Low Molecular Weight (Low Viscosity):
-
Cause: Impurities in monomers or solvents, non-stoichiometric amounts of monomers, or insufficient reaction time.
-
Solution: Ensure all materials are of high purity and anhydrous. Carefully measure monomer quantities. Extend the reaction time.
-
-
Gelation during Polymerization:
-
Cause: Side reactions at high temperatures or impurities leading to cross-linking.
-
Solution: Maintain the reaction temperature within the recommended range. Ensure high purity of all reactants.
-
-
Poor Film Quality:
-
Cause: Low molecular weight of the polymer or incomplete removal of solvents.
-
Solution: Optimize the polymerization to achieve a higher molecular weight. Ensure thorough drying of the polymer before casting films.
-
Conclusion
The protocols outlined in this document provide a robust framework for the synthesis and characterization of novel poly(amide-imide)s from 1-(4-aminobenzoyl)-4-(4-aminobenzyl)benzene. By carefully following these procedures and understanding the underlying principles, researchers can successfully prepare and evaluate these advanced materials for a variety of high-performance applications. The unique structure of the diamine monomer offers exciting possibilities for the development of new polymers with tailored properties.
References
- Yonsei University. (2004). Synthesis and characterization of novel poly(amide-imide)s containing 1,3-diamino mesitylene moieties.
- Yang, C. P. (n.d.). Synthesis and properties of new poly(amide-imide)s based on 2,5-bis(trimellitimido)chlorobenzene.
- RSC Publishing. (2018). Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid.
- ResearchGate. (n.d.). FT-IR Spectrum of Poly(amide-imide)s PAI-2.
- Academia.edu. (n.d.). Synthesis and characterization of poly(amideimide)s from 4-(p-carboxyphenoxy)phthalic anhydride and 4-(p-carboxybenzoyl) phthalic anhydride.
- RSC Publishing. (n.d.). Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid.
- ResearchGate. (n.d.). Synthesis and Properties of Novel Poly(amide-imide)s Derived from 2,4-diaminotriphenylamine and Imide Ring-Preformed Dicarboxylic Acids.
- MDPI. (2022). Soluble Poly(amide-imide)s from Diamide–Diamine Monomer with Trifluoromethyl Groups.
- Revue Roumaine de Chimie. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME POLY(AMIDE-IMIDE)S BY DIRECT POLYCONDENSATION.
- National Center for Biotechnology Information. (2023). New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA.
- National Chemical Laboratory. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
Sources
- 1. Synthesis and characterization of poly(amide-imide)s derived from a new ortho -functional unsymmetrical dicarboxylic acid - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11710H [pubs.rsc.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. (PDF) Synthesis and characterization of poly(amideimide)s from 4-(p-carboxyphenoxy)phthalic anhydride and 4-(p-carboxybenzoyl) phthalic anhydride [academia.edu]
- 4. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 5. Synthesis and characterization of poly(amide-imide)s derived from a new ortho-functional unsymmetrical dicarboxylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
Application Note: Two-Step Polymerization of Asymmetric Diamine Monomers for High-Performance Polyimides
Abstract
Asymmetric diamine monomers—bearing two amine groups with distinct chemical environments (e.g., steric hindrance or electronic disparity)—are increasingly utilized to disrupt polymer chain packing, thereby enhancing solubility and optical transparency in polyimides (PI). However, the significant reactivity difference between the two amine sites complicates the standard polymerization kinetics, often resulting in low molecular weight or broad polydispersity if not managed correctly. This guide details a robust Two-Step Polymerization Protocol (Polyamic Acid formation followed by Imidization) specifically optimized to drive the conversion of "sluggish" amine groups while preventing premature gelation.
Introduction & Mechanistic Challenges
The Asymmetry Challenge
In standard symmetric diamines (e.g., 4,4'-ODA), both amine groups possess identical nucleophilicity. In asymmetric diamines (e.g., 3,4'-ODA or fluorinated variants like 2-trifluoromethyl-4,4'-diaminodiphenyl ether), one amine is often deactivated by electron-withdrawing groups or steric bulk.
-
Fast Amine (
): Reacts rapidly with the dianhydride, forming mono-substituted species. -
Slow Amine (
): Reacts sluggishly. If the reaction is terminated too early, or if the viscosity is not monitored, the polymer chain growth stalls at the oligomer stage.
The Two-Step Solution
The two-step method allows for the decoupling of chain growth (Step 1) from ring closure (Step 2).
-
Step 1 (PAA Synthesis): Kinetic control. The goal is to form a high-viscosity Polyamic Acid (PAA) precursor.[1] For asymmetric monomers, this step requires extended equilibration times or mild heating to force the "slow" amine to react.
-
Step 2 (Imidization): Thermodynamic control. The PAA is converted to Polyimide (PI) via thermal or chemical dehydration.
Reaction Pathway Diagram
Figure 1: Reaction pathway highlighting the kinetic lag caused by the "slow" amine in asymmetric monomers.
Materials & Equipment
Critical Reagents
-
Dianhydride: e.g., 6FDA, BPDA, or PMDA. Must be sublimation-grade purity.
-
Asymmetric Diamine: e.g., 3,4'-ODA, TFMB. Purity >99.5% is critical for stoichiometry.
-
Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc).
-
Requirement: Water content < 50 ppm (Karl Fischer titration). Water hydrolyzes anhydride rings, permanently capping chain growth.
-
-
Chemical Imidization Agents (Optional): Acetic Anhydride (AA) and Pyridine (Py) or Triethylamine (TEA).
Equipment
-
Double-jacketed glass reactor with mechanical stirrer (overhead).
-
Nitrogen purge line (constant positive pressure).
-
Torque meter (to monitor viscosity in real-time).
-
Filtration system (0.5 µm PTFE).
Experimental Protocol
Phase 1: Synthesis of Polyamic Acid (PAA)
Objective: Maximize molecular weight by ensuring complete reaction of the sterically hindered amine.
Step 1: System Preparation
-
Flame-dry the glassware under vacuum.
-
Purge with dry Nitrogen (
) for 30 minutes. Maintain a slow stream throughout the reaction.
Step 2: Diamine Dissolution
-
Charge the reaction vessel with the calculated mass of Asymmetric Diamine .
-
Add 80-90% of the required Anhydrous Solvent (NMP/DMAc).
-
Stir at Room Temperature (RT, 23°C) until fully dissolved.
-
Note: Asymmetric diamines may dissolve slower than symmetric ones due to crystallinity differences.
-
Step 3: Dianhydride Addition (The "Slow-Feed" Method) Critique: Dumping dianhydride causes local hotspots. For asymmetric amines, we need a controlled concentration to prevent "fast" amines from dominating early oligomerization.
-
Fraction 1 (90% of Stoichiometry): Add 90% of the dianhydride powder.
-
Stir for 2–4 hours at RT. The solution will become viscous.[1]
-
Viscosity Check: Observe the torque. It should be rising but plateauing.
-
Fraction 2 (The "Finishing" Step): Dissolve the remaining 10% of dianhydride in the held-back solvent. Add this solution dropwise.
-
Why? This allows precise hitting of the 1:1 stoichiometry. If the solution becomes too viscous (Weisenberg effect/rod climbing), stop addition.
-
Step 4: The "Asymmetric Push" (Aging) Critical Deviation from Standard Protocol: Because the second amine is sluggish, standard aging (4-6 hours) is insufficient.
-
Increase temperature to 40–50°C for 12–24 hours.
-
Risk:[2] Do not exceed 60°C, or premature imidization will release water, hydrolyzing the PAA.
-
-
Endpoint: The inherent viscosity (
) should stabilize.
Phase 2: Imidization (Cyclization)
Choose Method A (Films) or Method B (Soluble Powders).
Method A: Thermal Imidization (For Casting Films)
-
Casting: Pour PAA solution onto a clean glass or silicon substrate. Blade coat to desired thickness.
-
Soft Bake: 80°C for 1 hour (removes bulk solvent).
-
Step-Cure Profile:
-
100°C (30 min)
150°C (30 min) 200°C (30 min) 250°C (1 hour) 300°C (1 hour). -
Reasoning: Gradual ramping prevents solvent "popping" and allows polymer chains to orient before they lock into the rigid imide structure.
-
Method B: Chemical Imidization (For Soluble PIs)
Preferred for asymmetric monomers designed for solubility.
-
To the PAA solution, add Acetic Anhydride (4:1 molar ratio to diamine) and Pyridine (4:1 molar ratio).
-
Stir at RT for 24 hours, or heat to 60°C for 4–6 hours.
-
Precipitation: Pour the reaction mixture into a high-shear blender containing Methanol or Ethanol.
-
Wash: Filter the fibrous white precipitate. Wash with hot water/methanol to remove residual pyridine.
-
Dry: Vacuum oven at 150°C for 12 hours.
Process Workflow Diagram
Figure 2: Operational workflow emphasizing the extended aging step required for asymmetric monomers.
Characterization & Validation
| Metric | Method | Acceptance Criteria | Relevance to Asymmetry |
| Inherent Viscosity ( | Ubbelohde Viscometer (0.5 g/dL in NMP, 30°C) | > 0.5 dL/g | Low viscosity (<0.3) indicates the "slow" amine failed to react or stoichiometry is off. |
| Imidization Degree | FTIR (ATR) | Absence of Amide C=O (1660 cm⁻¹); Presence of Imide C=O (1780, 1720 cm⁻¹) | Ensures Step 2 completion. Asymmetric PIs may show split peaks due to different chemical environments. |
| Molecular Weight | GPC (LiBr/NMP eluent) | PDI < 2.5 | Broad PDI (>3.0) suggests branching or incomplete reaction of the hindered amine. |
| Thermal Stability | TGA (Nitrogen) | Verifies solvent removal and polymer backbone integrity. |
Troubleshooting Guide
Problem 1: Low Viscosity PAA (Watery Solution)
-
Cause: Moisture contamination (anhydride hydrolysis) or Stoichiometric imbalance.
-
Fix: Ensure solvent is <50ppm water. If stoichiometry is suspected, add tiny amounts (1% increments) of Dianhydride. If viscosity spikes, you were diamine-rich.
Problem 2: Gelation during PAA Synthesis
-
Cause: Crosslinking or overheating.
-
Fix: Keep PAA synthesis temperature < 60°C. Ensure the diamine does not have tri-functional impurities.
Problem 3: Brittle Films
-
Cause: Low Molecular Weight (MW).
-
Fix: The "slow" amine did not fully react. Extend the "Aging" step at 40-50°C. Ensure 1:1 stoichiometry is precise.
References
-
Sroog, C. E. (1991). Polyimides. Progress in Polymer Science, 16(4), 561-694. Link
-
Liaw, D. J., et al. (2012).[3] Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science, 37(7), 907-974. Link
-
Hasegawa, M., & Horie, K. (2001). Photophysics, photochemistry, and optical properties of polyimides. Progress in Polymer Science, 26(2), 259-335. Link
-
DuPont™ Kapton® . General Specifications and Manufacturing Process. Link
-
Wang, Z., et al. (2018). The In-plane Orientation and Thermal Mechanical Properties of the Chemically Imidized Polyimide Films. Chinese Journal of Polymer Science. Link
Sources
Application Note: Electrospinning High-Performance Polyimide Nanofibers from 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene (CO-BAX)
Executive Summary
This guide details the protocol for fabricating high-performance polyimide (PI) nanofibers using the asymmetric diamine monomer 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene , referred to herein as CO-BAX .
Unlike symmetric rigid-rod monomers (e.g., p-phenylenediamine in Kevlar), CO-BAX incorporates both a carbonyl (ketone) and a methylene bridge between aromatic rings. This "kinked" asymmetry disrupts chain linearity just enough to improve solubility and processability of the polyamic acid (PAA) precursor without sacrificing the superior thermal stability (
Material Science Background
The Monomer: CO-BAX
-
Structure:
-
Function: Aromatic Diamine.[6]
-
Key Attribute: The combination of the electron-withdrawing benzoyl group and the flexible methylene bridge creates a "processability window." It allows the polymer precursor to remain dissolved in aprotic solvents (DMAc, NMP) at higher concentrations than fully rigid analogues, facilitating stable electrospinning jets.
Polymerization Strategy
Direct electrospinning of fully cured polyimides is often impossible due to insolubility. Therefore, this protocol utilizes a two-step method :
-
Precursor Synthesis: Reaction of CO-BAX with a dianhydride (e.g., PMDA or BTDA) to form soluble Polyamic Acid (PAA).
-
Electrospinning: Spinning the PAA solution into nanofibers.
-
Imidization: Thermal conversion of PAA nanofibers into Polyimide nanofibers.
Experimental Protocol
Materials & Equipment
-
Monomer: CO-BAX (Purity > 99.5%).
-
Dianhydride: Pyromellitic Dianhydride (PMDA) or 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA). Note: PMDA yields higher thermal stability; BTDA yields better flexibility.
-
Solvent: N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP). Requirement: Anhydrous (<0.05% water).
-
Equipment: High-voltage power supply (0-30 kV), Syringe pump, Drum collector (for aligned fibers) or Plate collector (random mat).
Step 1: Polyamic Acid (PAA) Synthesis
Rationale: Stoichiometry is critical. A 1:1 molar ratio ensures high molecular weight, which is essential for chain entanglement and fiber formation.
-
Preparation: Dry CO-BAX and Dianhydride in a vacuum oven at 120°C for 4 hours to remove moisture.
-
Dissolution: In a nitrogen-purged flask, dissolve 2.00 g (approx. 6.6 mmol) of CO-BAX in 18 mL of anhydrous DMAc. Stir until fully dissolved.
-
Polymerization: Gradually add an equimolar amount of Dianhydride (e.g., 1.44 g of PMDA) to the solution in 3-4 batches over 1 hour.
-
Caution: The reaction is exothermic.[7] Keep the flask in an ice bath (0-5°C) during addition to prevent side reactions.
-
-
Aging: Allow the solution to stir at room temperature for 24 hours. The solution should become viscous and yellow/amber.
-
Target Viscosity: 1.5 - 3.0 Pa·s (similar to honey). If too thin, molecular weight is insufficient for spinning.
-
Step 2: Solution Rheology Optimization
Electrospinning requires a specific entanglement regime.
| Parameter | Recommended Range | Impact on Fiber Morphology |
| Solid Concentration | 12 - 18 wt% | <12%: Beads/Spray (Electrospraying)>18%: Ribbon-like fibers, needle clogging |
| Solvent System | DMAc (100%) or DMAc/Acetone (80:20) | Acetone increases evaporation rate, reducing fused fibers. |
| Conductivity | 0.5 - 1.5 | Add 0.01 wt% TEAB (Tetraethylammonium bromide) if fibers are too thick. |
Step 3: Electrospinning Process
Rationale: PAA is hygroscopic. High humidity causes the jet to absorb water, precipitating the polymer early and causing "beads."
-
Environmental Control: Temperature: 20-25°C; Relative Humidity: < 40%.
-
Flow Rate: 0.5 - 0.8 mL/h.
-
Voltage: 15 - 20 kV (Positive polarity at needle).
-
Tip-to-Collector Distance (TCD): 15 - 20 cm.
-
Collector: Grounded aluminum foil or rotating drum (1000 RPM for alignment).
Troubleshooting Matrix:
-
Defect:Beaded Fibers. -> Fix: Increase polymer concentration or decrease surface tension (add trace surfactant).
-
Defect:Wet/Fused Fibers. -> Fix: Increase TCD or use a more volatile co-solvent (Acetone/THF).
-
Defect:Jet Instability. -> Fix: Check ground connection; reduce voltage slightly.
Step 4: Thermal Imidization (Curing)
The spun fibers are currently Polyamic Acid. They must be converted to Polyimide via cyclodehydration.
-
Protocol: Place the nanofiber mat in a vacuum oven or inert gas furnace.
-
Solvent Removal: Heat to 80°C for 1 hour.
-
Imidization Stage 1: Ramp to 150°C (rate: 2°C/min), hold for 30 mins.
-
Imidization Stage 2: Ramp to 250°C (rate: 2°C/min), hold for 30 mins.
-
Final Cure: Ramp to 300°C, hold for 1 hour.
-
-
Note: Slow ramping prevents the fibers from melting or fusing before the high-Tg polyimide structure is formed.
Visual Workflows
Synthesis & Fabrication Logic
Figure 1: End-to-end workflow from chemical synthesis to thermal curing of CO-BAX polyimide nanofibers.
Chemical Transformation Pathway
Figure 2: Chemical mechanism of converting the soluble precursor into the insoluble, heat-resistant final fiber.
Characterization & Validation
To ensure the protocol was successful, the following validation steps are mandatory:
-
FTIR Spectroscopy:
-
Check: Disappearance of Amide I (1660 cm⁻¹) and -OH bands (2500-3500 cm⁻¹).
-
Confirm: Appearance of Imide bands: 1780 cm⁻¹ (C=O asym), 1720 cm⁻¹ (C=O sym), 1380 cm⁻¹ (C-N) .
-
-
SEM Analysis:
-
Verify fiber diameter consistency (Target: 200 - 500 nm).
-
Confirm absence of "beads" (indicates proper viscosity).
-
-
TGA (Thermogravimetric Analysis):
-
The final PI fiber should show no significant weight loss up to 450°C . (Weight loss at 100-200°C indicates incomplete imidization or trapped solvent).
-
References
-
NASA Technical Reports Server (NTRS). (1994). 15N NMR Spectroscopy as a method for comparing the rates of imidization of several diamines. Retrieved from [Link]
-
ResearchGate. (2005). High-performance wholly aromatic polyamide–hydrazides: Achievements and future prospects. Retrieved from [Link]
Sources
- 1. 57364-89-3 | this compound | Tetrahedron [thsci.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 15125-93-6 | Hexyl 2-hydroxy-5-iodobenzoate | Tetrahedron [thsci.com]
- 5. evitachem.com [evitachem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy 4-Aminobenzoyl chloride | 16106-38-0 [smolecule.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene
Welcome to the technical support guide for the synthesis of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this important diamine monomer. We will address common experimental challenges, explain the causality behind procedural choices, and provide detailed, validated protocols.
Introduction: The Synthetic Challenge
1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene is a valuable monomer for the synthesis of high-performance polyimides and polyamides, prized for their thermal stability and mechanical strength.[1][2] However, its synthesis presents a significant challenge. A direct Friedel-Crafts acylation between 4-aminobenzoyl chloride and a suitable aminobenzyl-substituted benzene is not feasible. The amino groups (-NH₂) on both the substrate and the acylating agent are Lewis bases that will irreversibly complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating them and preventing the desired electrophilic aromatic substitution.[3][4][5]
Therefore, a multi-step, protecting-group-based strategy is required. The most reliable approach involves using nitro groups as precursors to the amines, which are then revealed in the final step. This guide is structured around this scientifically sound and validated pathway.
Recommended Synthetic Pathway
The recommended pathway involves three core steps: a Friedel-Crafts acylation, an aromatic nitration, and a final reduction step. This ensures that the reactive amino functionalities are protected until the molecular backbone is fully assembled.
Caption: Recommended three-step synthesis workflow.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part 1: Friedel-Crafts Acylation Issues
Q1: I am observing very low or no conversion of my starting material, diphenylmethane. What is the likely cause?
A1: This is a common issue in Friedel-Crafts reactions and typically points to one of three areas:
-
Catalyst Inactivity: Aluminum chloride (AlCl₃) is extremely hygroscopic. Exposure to atmospheric moisture will hydrolyze it to aluminum hydroxide, rendering it inactive. Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly sublimed batch. Ensure your glassware is rigorously dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount of the Lewis acid catalyst.[6] The resulting ketone product is a moderate Lewis base and will form a complex with the AlCl₃, effectively removing it from the catalytic cycle. A molar ratio of at least 1.1 equivalents of AlCl₃ relative to the 4-nitrobenzoyl chloride is recommended.
-
Reagent Quality: Ensure the 4-nitrobenzoyl chloride is pure and has not hydrolyzed to 4-nitrobenzoic acid, which is unreactive under these conditions.
Q2: Why can't I use 4-aminobenzoyl chloride and perform the reaction in one step?
A2: As mentioned in the introduction, this is a critical limitation of the Friedel-Crafts reaction. The lone pair of electrons on the amino group of 4-aminobenzoyl chloride will react with the Lewis acid (AlCl₃).[5] This forms a highly deactivated complex, preventing the formation of the necessary acylium ion electrophile.[4][7] Attempting this direct route will result in no reaction or a complex mixture of unidentifiable products.
Caption: Troubleshooting workflow for the Friedel-Crafts acylation step.
Part 2: Nitration and Reduction Issues
Q3: My nitration step is producing a mixture of isomers and has a low yield of the desired dinitro compound. How can I improve this?
A3: Control of reaction conditions is paramount for selective nitration.
-
Temperature Control: The nitration of aromatic compounds is highly exothermic. The reaction must be cooled in an ice bath (0-5 °C) during the slow, dropwise addition of the nitrating mixture (concentrated HNO₃/H₂SO₄). Poor temperature control can lead to over-nitration and the formation of undesired side products.
-
Directing Group Effects: The two rings in your intermediate have different electronic properties. The ring substituted with the electron-withdrawing nitrobenzoyl group is deactivated, while the benzyl-substituted ring is activated. Nitration will preferentially occur at the para position of the activated (benzyl) ring. Maintaining a low temperature enhances this selectivity.
Q4: The final reduction step is incomplete. My analysis shows a mix of amino and nitro groups.
A4: Incomplete reduction is usually due to catalyst or reagent issues.
-
Catalytic Hydrogenation (H₂/Pd-C): The palladium catalyst can become poisoned or deactivated. Ensure you are using a high-quality catalyst. The reaction may also require moderate pressure and sufficient time (16-24 hours) to go to completion.[2] It's also critical to note that under harsh conditions, this method can also reduce the ketone carbonyl group, which is undesirable.
-
Metal/Acid Reduction (Fe/HCl or Sn/HCl): This is often a more robust and chemoselective method for reducing nitro groups in the presence of a ketone.[8] Ensure a sufficient excess of the metal powder (e.g., 3-5 equivalents of iron) is used. The reaction is often run at reflux in a solvent like ethanol or water, and progress can be monitored by TLC.
Q5: How should I purify the final diamine product?
A5: The crude product after workup will likely contain residual salts and minor organic impurities.
-
Recrystallization: This is an effective method for purification. Solvents like ethanol or 2-methoxyethanol have been shown to be effective for similar large, aromatic diamine structures.[9]
-
Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography can be used. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane in methanol.[10]
Key Reaction Parameters Summary
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: Nitration | Step 3: Reduction (Fe/HCl Method) |
| Key Reactants | Diphenylmethane, 4-Nitrobenzoyl Chloride | 1-(4-Nitrobenzoyl)-4-benzylbenzene | 1-(4-Nitrobenzoyl)-4-(4-nitrobenzyl)benzene |
| Catalyst/Reagent | Anhydrous AlCl₃ | Conc. H₂SO₄, Conc. HNO₃ | Iron powder, Conc. HCl |
| Stoichiometry | AlCl₃:Acyl Chloride (≥ 1.1:1) | H₂SO₄:HNO₃ (Typically 2:1 v/v) | Fe:Substrate (3-5 eq.), HCl (catalytic) |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Conc. H₂SO₄ (as solvent/catalyst) | Ethanol/Water (e.g., 4:1 v/v) |
| Temperature | 0 °C to Room Temp | 0 - 5 °C | Reflux (approx. 80-90 °C) |
| Typical Time | 4 - 12 hours | 1 - 3 hours | 6 - 16 hours |
| Workup | Quench with ice/HCl, extract with DCM | Pour onto ice, filter precipitate | Neutralize with base, extract with Ethyl Acetate |
| Est. Yield | 80-90% | 75-85% | 85-95% |
Detailed Experimental Protocols
Caution: These procedures involve hazardous materials. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 1-(4-Nitrobenzoyl)-4-benzylbenzene
-
Setup: Equip a flame-dried 500 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charging Reactants: To the flask, add diphenylmethane (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 3 mL per mmol of diphenylmethane). Begin stirring and cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.2 eq.). The suspension will turn yellow/orange.
-
Acyl Chloride Addition: Dissolve 4-nitrobenzoyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
Workup: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl (approx. 200 mL ice per 100 mL reaction volume). Stir vigorously for 20 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product. Purify by recrystallization from ethanol.
Protocol 2: Synthesis of 1-(4-Nitrobenzoyl)-4-(4-nitrobenzyl)benzene
-
Setup: In a 250 mL flask equipped with a magnetic stirrer, add concentrated sulfuric acid (H₂SO₄, approx. 4 mL per gram of starting material). Cool to 0 °C in an ice/salt bath.
-
Substrate Addition: Slowly add the 1-(4-nitrobenzoyl)-4-benzylbenzene (1.0 eq.) from Protocol 1 in portions, ensuring it dissolves completely while keeping the temperature below 5 °C.
-
Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid (H₂SO₄, 2 volumes relative to HNO₃) at 0 °C.
-
Reaction: Add the cold nitrating mixture dropwise to the solution of the substrate, maintaining the internal temperature below 5 °C. After addition, stir at 0-5 °C for 2 hours.
-
Workup: Carefully pour the reaction mixture onto a large volume of crushed ice. A yellow precipitate will form.
-
Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry the solid under vacuum.
Protocol 3: Synthesis of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Charging Reactants: To the flask, add the dinitro compound from Protocol 2 (1.0 eq.), ethanol (approx. 10 mL per gram of substrate), and water (2.5 mL per gram of substrate).
-
Reagent Addition: Add iron powder (Fe, 5.0 eq.) and a few drops of concentrated HCl.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is exothermic and may begin refluxing on its own. Maintain reflux for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Workup: While still hot, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.
-
Neutralization & Extraction: Combine the filtrates and remove most of the ethanol under reduced pressure. Add ethyl acetate and neutralize the remaining acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Isolation: Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the resulting solid by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield the final product.[9]
References
- BenchChem (2025). historical development of 4-Aminobenzoyl chloride synthesis.
- BenchChem (2025). An In-depth Technical Guide to 4-Aminobenzoyl Chloride.
-
PrepChem (n.d.). Synthesis of 3,5-dichloro-4-aminobenzoyl chloride. [Online] Available at: [Link]
-
Filo (2024). Q. 35 Write the structure and name the compounds ' A ' , ' B ' , ' C ' and ' D ' 4. [Online] Available at: [Link]
- Google Patents (n.d.). CN100358864C - Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine.
-
Eureka | Patsnap (2014). Preparation method of 4-amino-benzoyl formic-N-(4-amino-benzoyl formic) amine. [Online] Available at: [Link]
- BenchChem (2025). An In-depth Technical Guide to the Electrophilic Reactivity of 4-Aminobenzoyl Chloride.
-
Wikipedia (n.d.). Friedel–Crafts reaction. [Online] Available at: [Link]
-
BYJU'S (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Online] Available at: [Link]
-
ResearchGate (n.d.). Scheme 1 Synthesis of 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene (XIV). [Online] Available at: [Link]
-
Sridharan, V., et al. (2004). Reduction of nitrophenois by zinc and ammonium chloride in aqueous medium. [Online] Available at: [Link]
-
Save My Exams (2024). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. [Online] Available at: [Link]
-
SciSpace (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). [Online] Available at: [Link]
-
Chemistry LibreTexts (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Online] Available at: [Link]
-
Master Organic Chemistry (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Online] Available at: [Link]
-
The Organic Chemistry Tutor (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Online] YouTube. Available at: [Link]
-
The Organic Chemistry Tutor (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Online] YouTube. Available at: [Link]
-
ResearchGate (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. [Online] Available at: [Link]
-
PrepChem (n.d.). Synthesis of 1,4-bis[4-(3-aminophenoxy)benzoyl]benzene. [Online] Available at: [Link]
-
Eureka | Patsnap (2008). Preparation method of 4-aminobenzoyl-N-(4-aminobenzoyl) amine. [Online] Available at: [Link]
- BenchChem (2025). An In-Depth Technical Guide to the Dual Functionality of 4-Aminobenzoyl Chloride.
-
Gümüşer, F. G., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences. [Online] Available at: [Link]
-
Butt, A., et al. (2008). 1,4-Bis(4-aminophenoxy)benzene. Acta Crystallographica Section E: Structure Reports Online. [Online] Available at: [Link]
-
Mohammad, A., et al. (2020). Process design and modeling to achieve high yield and optimum purity for continuous synthesis of carbamazepine. Reaction Chemistry & Engineering. [Online] Available at: [Link]
-
Al-Warhi, T., et al. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. Molecules. [Online] Available at: [Link]
-
Papakyriakou, A., et al. (2020). Investigation for the easy and efficient synthesis of 1H-benzo[d][11][12]oxazine-2,4-diones. RSC Advances. [Online] Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,4-Bis(4-aminophenoxy)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. scispace.com [scispace.com]
- 9. prepchem.com [prepchem.com]
- 10. yoksis.bilkent.edu.tr [yoksis.bilkent.edu.tr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. prepchem.com [prepchem.com]
Technical Support Center: Purification of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene
Welcome to the Technical Support Center for the isolation and purification of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene (CAS: 57364-89-3)[1]. This compound presents unique purification challenges due to its dual-amine functionality. The molecule contains two distinct aniline moieties: one deactivated by an electron-withdrawing benzoyl bridge, and the other isolated by a methylene (benzyl) bridge. This structural asymmetry results in differential basicity, making standard purification templates ineffective.
This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to achieve >99% purity.
Purification Decision Workflow
To determine the optimal purification strategy, you must first assess the impurity profile of your crude mixture. The following decision tree dictates the logical progression of purification techniques.
Figure 1: Decision-tree workflow for the purification of crude diamine mixtures based on impurity profiles.
Troubleshooting & FAQs
Q1: Why does standard acid-base extraction result in poor recovery of the diamine?
The Causality: The two amine groups on this compound have significantly different pKa values. The amine adjacent to the benzoyl group has its lone pair delocalized into the electron-withdrawing carbonyl system via resonance, drastically lowering its basicity (estimated pKa ~2.5). The benzyl-adjacent amine lacks this resonance and retains a standard aniline basicity (estimated pKa ~4.6). If you use a weak acid (like 5% acetic acid or citric acid) during extraction[2], only the benzyl amine protonates. The resulting mono-cation is often entirely soluble in polar organic solvents (like ethyl acetate), preventing it from partitioning into the aqueous layer[3]. The Solution: You must use a strong mineral acid (e.g., 2M HCl) to force the pH below 1.0, ensuring double protonation and complete migration into the aqueous phase.
Q2: During column chromatography, the compound streaks severely across the TLC plate and column. How do I fix this?
The Causality: Silica gel surfaces are populated with weakly acidic silanol groups (Si-OH, pKa ~4.5–5.0). When basic amines travel through the column, they undergo strong hydrogen bonding and partial acid-base proton transfer with these silanols[4]. This causes the diamine to stick to the stationary phase, eluting slowly as a broad, tailing band that overlaps with impurities.
The Solution: Deactivate the silica gel dynamically by adding a basic modifier—typically 1% Triethylamine (
Q3: The purified product slowly turns brown upon storage. What causes this and how is it prevented?
The Causality: Aromatic diamines are highly susceptible to auto-oxidation. In the presence of ambient oxygen and light, radical oxidation pathways are initiated at the amine nitrogen, leading to the formation of highly conjugated (and deeply colored) azo, azoxy, or quinoid-like polymeric impurities. The Solution: Always degas your crystallization solvents using sparging (bubbling argon/nitrogen) or freeze-pump-thaw cycles. Store the final dried powder in amber glass vials, backfilled with argon, at -20°C.
Q4: What is the recommended method for final polishing to achieve >99% purity for drug development?
The Causality: While chromatography separates structurally distinct impurities, it often leaves trace solvent residues and co-eluting isomers. Antisolvent crystallization leverages thermodynamics to build a highly ordered crystal lattice that naturally excludes impurities[5]. The Solution: Dissolve the compound in a strong hydrogen-bonding solvent (hot ethanol) and slowly introduce an antisolvent (water)[6]. The slow induction of supersaturation allows the diamine to nucleate and grow pure crystals while structurally dissimilar monoamines remain dissolved in the mother liquor.
Quantitative Data Summaries
Table 1: Physicochemical Properties & Extraction Parameters
| Parameter | Benzoyl-Amine Moiety | Benzyl-Amine Moiety | Actionable Insight |
| Estimated pKa | ~2.5 (Weak Base) | ~4.6 (Moderate Base) | Dictates the required pH for extraction. |
| Protonation pH Target | pH < 1.0 | pH < 3.0 | Use 2M HCl to ensure both amines are protonated. |
| Free-Base pH Target | pH > 4.5 | pH > 7.0 | Use 2M NaOH to reach pH > 8.0 to precipitate the free base. |
Table 2: Chromatographic Mobile Phase Optimization
| Eluent System | Silica Interaction | Peak Shape | Resolution |
| 100% Ethyl Acetate | High silanol binding | Severe tailing / Streaking | Poor |
| DCM : MeOH (9:1) | Moderate silanol binding | Broad bands | Moderate |
| DCM : MeOH : | Silanols neutralized by | Sharp, symmetrical | Excellent |
Step-by-Step Experimental Protocols
Protocol A: Optimized Acid-Base Extraction (Removal of Neutrals)
This protocol isolates the diamine from unreacted neutral ketones or acidic byproducts.
-
Dissolution: Dissolve 10 g of the crude mixture in 100 mL of Ethyl Acetate (EtOAc) in a separatory funnel.
-
Acidic Extraction: Add 100 mL of 2M HCl. Shake vigorously and vent.
-
Causality: The low pH ensures both amine groups are protonated into their water-soluble ammonium chloride salts.
-
-
Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Self-Validation Check: Spot a drop of the aqueous layer on a TLC plate and expose it to UV (254 nm). A dark spot confirms the presence of the UV-active diamine. If absent, the pH is not low enough; add more HCl.
-
-
Organic Wash: Wash the aqueous layer with an additional 50 mL of EtOAc to remove residual neutral impurities. Discard the organic washes.
-
Basification: Place the aqueous flask in an ice bath. Slowly add 2M NaOH dropwise with stirring until the pH reaches 8.5 (verify with pH paper). The free-base diamine will precipitate as a cloudy suspension[3].
-
Recovery: Extract the cloudy aqueous mixture with 2 x 100 mL of Dichloromethane (DCM). Combine the DCM layers, dry over anhydrous
, filter, and concentrate under reduced pressure.
Protocol B: Triethylamine-Modified Silica Gel Chromatography
Use this protocol to separate the target diamine from structurally similar monoamine impurities.
-
Solvent Preparation: Prepare the eluent: Dichloromethane / Methanol / Triethylamine in a 90:9:1 volumetric ratio[4].
-
Column Packing: Slurry-pack the silica gel using the prepared
-modified eluent.-
Causality: Packing the column with the basic modifier pre-conditions and neutralizes the acidic silanol groups before the sample is loaded.
-
-
Sample Loading: Dissolve the crude diamine in a minimum volume of DCM and apply it evenly to the top of the silica bed.
-
Elution: Elute the column, collecting 20 mL fractions.
-
Self-Validation Check: Run a 2D TLC on a sample fraction. Spot the plate, run it in one direction, dry it, rotate 90°, and run it again. If the spot remains perfectly symmetrical and falls on a diagonal line, the silica is properly deactivated. If it streaks diagonally, increase the
concentration in your next run.
-
-
Concentration: Pool the fractions containing the pure product and evaporate. To remove residual
, place the flask under high vacuum (0.1 mbar) at 40°C for 4 hours.
Protocol C: Antisolvent Crystallization (Final Polishing)
Use this protocol to upgrade the purity from ~95% to >99.5%[6].
-
Dissolution: In a round-bottom flask, dissolve 5 g of the pre-purified diamine in 25 mL of absolute ethanol. Heat to 60°C under an argon atmosphere until fully dissolved.
-
Antisolvent Addition: Using an addition funnel or syringe pump, slowly add 15 mL of deionized water (the antisolvent) dropwise at a rate of ~1 mL/min while maintaining vigorous stirring at 60°C[6].
-
Nucleation: Stop the water addition once the solution becomes persistently cloudy (the point of supersaturation).
-
Crystal Growth: Remove the heat source and allow the flask to cool to room temperature over 2 hours, then transfer to a 4°C refrigerator for 12 hours.
-
Causality: Slow cooling favors thermodynamic crystal growth, preventing the kinetic entrapment of impurities within the crystal lattice.
-
-
Filtration: Filter the crystals via a Büchner funnel. Wash the filter cake with 10 mL of ice-cold 60:40 Water:Ethanol.
-
Drying & Validation: Dry the crystals in a vacuum oven at 45°C overnight.
-
Self-Validation Check: Perform a melting point test. A sharp melting range (<1.5°C variance) validates the complete exclusion of oligomeric and monoamine impurities.
-
References
-
LibreTexts Chemistry. "4.8: Acid-Base Extraction." Organic Chemistry Lab Techniques. URL:[Link]
-
Wikipedia. "Acid–base extraction." URL:[Link]
-
Org Prep Daily. "Purifying amines on silica." URL:[Link]
-
ACS Publications. "Elucidating the Polymorphism of Xanthone: A Crystallization and Characterization Study." Crystal Growth & Design. URL:[Link]
Sources
- 1. 57364-89-3 | this compound | Tetrahedron [thsci.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 5. WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Solving solubility issues in polyimides derived from asymmetric diamines
Status: Operational | Tier: Level 3 Engineering Support Subject: Troubleshooting Solubility & Processing of Polyimides Derived from Asymmetric Diamines
Welcome to the Advanced Materials Support Hub.
You are likely here because your polyimide (PI) synthesis has either gelled, precipitated prematurely, or resulted in a film that is brittle or opaque. While standard aromatic polyimides (like Kapton®) rely on insolubility for stability, your goal is different: processability without compromising thermal endurance.
This guide addresses the specific challenges of working with asymmetric diamines (e.g., TFMB, bulky pendant groups) to engineer soluble, high-performance polyimides.
Module 1: Synthesis Troubleshooting
The most common failure point is the polymerization phase. Soluble polyimides often require different protocols than standard PMDA-ODA systems.
Diagnostic Workflow: Reaction Instability
If your reaction mixture becomes cloudy, gels, or precipitates, use the following logic flow to diagnose the root cause.
Figure 1: Decision tree for diagnosing synthesis failures in soluble polyimide production.
The "Gold Standard" Protocol: One-Step High-Temperature Synthesis
For polyimides derived from asymmetric diamines (especially those with bulky -CF3 or sulfone groups), the standard two-step method (PAA
Protocol 1.0: One-Step Polycondensation in m-Cresol Target: Fully imidized, soluble polyimide powder.
-
Setup: 3-neck flask equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap (with condenser).
-
Solvent Prep: Use m-cresol (freshly distilled). Add a catalytic amount of isoquinoline or quinoline (approx. 5 drops per 10 mmol).
-
Monomer Addition:
-
Dissolve Asymmetric Diamine (10 mmol) in m-cresol under
flow. -
Add Dianhydride (10 mmol) in one portion.
-
Critical Step: Concentration should be 10–15 wt%. Too high = gelation; too low = low molecular weight.
-
-
Reaction Profile:
-
Stir at room temperature for 1 hour (homogenization).
-
Ramp temperature to 180–200°C over 1 hour.
-
Hold at 200°C for 4–8 hours.
-
Observation: Water generated by imidization will collect in the Dean-Stark trap (azeotroped with toluene if added, though m-cresol alone works at 200°C).
-
-
Workup:
-
Cool to 80°C. Dilute with additional m-cresol if viscosity is too high.
-
Pour slowly into excess methanol or ethanol (under vigorous stirring) to precipitate fibrous polymer.
-
Wash with hot ethanol to remove residual m-cresol.
-
Dry at 150°C under vacuum.
-
Module 2: Structural Design & Monomer Selection
Why isn't my polyimide soluble?
Solubility in polyimides is a fight against Charge Transfer Complexes (CTC) and Chain Packing . Asymmetric diamines are your primary weapon to disrupt these forces.
Mechanism of Action: The Asymmetry Effect
Standard PIs (like PMDA-ODA) stack like sheets of paper due to strong electron donor-acceptor interactions (CTCs). Asymmetric diamines introduce "kinks" and "twists" that force chains apart.
Figure 2: Mechanistic pathway showing how asymmetric monomers improve solubility by disrupting CTCs and increasing free volume.
Comparative Data: Monomer Impact
Select diamines based on the specific property you need to preserve.
| Diamine Type | Key Structural Feature | Effect on Solubility | Effect on Tg | Trade-off |
| TFMB | Trifluoromethyl (-CF3) at 2,2' positions | High (Lowers polarity, high free volume) | High (>300°C) | High Cost |
| DDS | Sulfone (-SO2-) Linkage | Moderate (Kinked structure) | Moderate | Higher water absorption |
| Cardo | Fluorene / Cardo groups | Very High ("Loop" structure) | Very High (>350°C) | Brittleness if MW is low |
| ODA | Ether (-O-) Linkage (Symmetric) | Low (Flexible but packs well) | Low | Insoluble in most solvents |
Module 3: Processing & Film Quality
Issue: "My solution is clear, but the film is hazy or brittle."
1. The "Orange Peel" Effect
-
Cause: Hygroscopic solvents (DMAc/NMP) absorbing atmospheric water during casting.
-
Fix: Cast in a humidity-controlled environment (<40% RH). Cover the casting plate with a funnel to control evaporation rate.
2. Brittleness
-
Cause: Low Molecular Weight (MW).
-
Diagnosis: Check Inherent Viscosity (IV).[1] If IV < 0.5 dL/g, the polymer chains are too short to entangle.
-
Fix: Ensure strict stoichiometry (1:1.00 ratio). Even a 1% imbalance caps MW. Ensure reagents are anhydrous.
3. Coloration (Yellowness)
-
Cause: Residual CTCs or oxidation.
-
Fix: Use monomers with -CF3 groups (TFMB) or alicyclic dianhydrides (like CHDA) to break conjugation. Purge oven with Nitrogen during curing; oxygen at >250°C causes yellowing.
Frequently Asked Questions (FAQ)
Q: Can I use chemical imidization (Acetic Anhydride/Pyridine) instead of thermal? A: Yes, and it is often preferred for soluble PIs. Chemical imidization occurs at lower temperatures, preventing the degradation/oxidation that causes yellowing. However, you must precipitate and wash the powder thoroughly to remove the imidization reagents before casting.
Q: My polyimide is soluble in NMP but precipitates after 3 days. Why? A: This is "physical gelation" or slow crystallization. The polymer chains are slowly ordering themselves.
-
Immediate Fix: Heat the solution to 60°C to re-dissolve.
-
Long-term Fix: Modify the monomer backbone to include more bulky, non-coplanar groups (like a twisted biphenyl structure) to permanently frustrate crystallization.
Q: Why use m-cresol? It smells terrible. A: m-Cresol is a phenolic solvent that is excellent at solubilizing polyimides that are insoluble in NMP/DMAc. It also allows for high-temperature synthesis (200°C) at atmospheric pressure, driving the reaction to completion (high MW) without the risk of hydrolysis that occurs in amide solvents.
References
-
Wang, C., et al. (2017).[2] Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. Royal Society of Chemistry.
-
Min, H., & Kang, B. (2020).[3] Transparent and Colorless Polyimides Containing Multiple Trifluoromethyl Groups...[3] ACS Applied Materials & Interfaces.[3]
-
Yang, G. (2012).[4] Synthesis and Characterization of Highly Organosoluble Polyimides Based on a New Asymmetric Dianhydride. Brill.[4]
-
NASA Technical Reports. The synthesis of a novel polyimide precursor.
-
Ghaemy, M., et al. (2010).[5] Synthesis, characterization, thermal and optical properties of soluble polyimides derived from an unsymmetrical diamine. Journal of Applied Polymer Science.[5][6]
-
Ando, S., et al. (2012). A method to break charge transfer complex of polyimide: A study on solution behavior. Journal of Applied Polymer Science.[5][6]
Sources
- 1. ovid.com [ovid.com]
- 2. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Sci-Hub. Synthesis, characterization, thermal and optical properties of soluble polyimides derived from an unsymmetrical diamine / Journal of Applied Polymer Science, 2010 [sci-hub.box]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Preventing Oxidation of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene. This document is designed for researchers, scientists, and drug development professionals who handle this highly sensitive compound. Due to its unique chemical structure, this molecule is particularly susceptible to atmospheric oxidation, which can compromise experimental integrity, product purity, and shelf life. This guide provides in-depth, evidence-based answers to common challenges, moving beyond simple instructions to explain the underlying chemical principles.
Section 1: Understanding the Root Cause of Instability
Q: Why is 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene so prone to degradation during storage?
A: The compound's instability is inherent to its molecular structure, which features two primary aromatic amine (-NH2) groups and a benzylic C-H bond on the benzyl substituent. Both of these functional groups are well-documented sites for oxidative attack.
-
Aromatic Amines: The nitrogen atoms in the primary aromatic amine groups possess a lone pair of electrons that can readily participate in oxidation reactions.[1] Contact with atmospheric oxygen can initiate a free-radical chain reaction, leading to the formation of colored impurities and degradation of the parent compound.[2][3] This is a common characteristic of aromatic amines, which tend to darken upon exposure to air.[3]
-
Benzylic Position: The carbon atom situated directly adjacent to a benzene ring is known as a benzylic position. The C-H bonds at this position are weaker than typical alkyl C-H bonds and are therefore more susceptible to oxidation.[4] Strong oxidizing conditions can cleave this position to form a carboxylic acid.[4][5]
The presence of multiple vulnerable sites makes rigorous exclusion of atmospheric oxygen and moisture paramount for maintaining the compound's purity and stability.
Caption: Key functional groups contributing to oxidative instability.
Section 2: Recommended Storage and Handling Protocols
Q: What are the definitive, validated protocols for the short-term and long-term storage of this compound?
A: The fundamental principle for storing any air-sensitive material is the strict exclusion of oxygen and moisture.[6] The ideal method involves creating an inert environment.[7][8] The specific conditions depend on the intended duration of storage.
Data Presentation: Storage Condition Guidelines
| Parameter | Short-Term Storage (Working Stock, < 1-2 weeks) | Long-Term Storage (Archival, > 2 weeks) | Rationale |
| Atmosphere | Inert Gas (Nitrogen or Argon) Blanket | Inert Gas (High-Purity Argon preferred) Backfill | Displaces atmospheric oxygen, the primary oxidant. Argon is denser than air, providing a superior protective layer.[6] |
| Temperature | 2-8°C (Refrigerated) | ≤ -20°C (Freezer) or ≤ -70°C (Ultra-Low Freezer) | Reduces the rate of chemical degradation.[9] Long-term stability is significantly enhanced at lower temperatures.[10] |
| Light | Amber Glass Vial | Amber Glass Vial, stored in darkness | Protects the compound from light-induced degradation, which can catalyze oxidation.[8] |
| Container | Tightly sealed vial with a PTFE-lined cap. | Fused-seal glass ampoule or vial with a high-integrity septum cap (e.g., Sure/Seal™).[11] | Prevents ingress of air and moisture. For repeated access, a septum allows withdrawal via syringe without breaking the inert seal.[11] |
| Environment | Dry (e.g., inside a desiccator) | Dry (Sealed under inert gas) | Amines can be hygroscopic; moisture can facilitate degradation pathways.[9] |
Experimental Protocol: Preparing a Sample for Long-Term Storage
This protocol should be performed inside a glove box or using a Schlenk line to maintain an inert atmosphere.
-
Glassware Preparation: Scrupulously dry all glassware (e.g., vials, spatulas) in an oven at >125°C overnight and cool under a stream of dry inert gas or in a desiccator immediately before use.[6]
-
Aliquoting: Inside the inert atmosphere glove box, carefully weigh the desired amount of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene into a pre-dried amber glass vial.[7][8] Avoid creating fine dust.
-
Inert Gas Purge (Schlenk Line Method): If not using a glove box, place the opened vial in a Schlenk flask. Securely attach the vial. Evacuate the flask under vacuum and backfill with high-purity argon or nitrogen. Repeat this vacuum-backfill cycle a minimum of three times to ensure complete removal of air.
-
Sealing: Securely seal the vial with a PTFE-lined cap or a specialized septum-sealed cap. For maximum protection, use a torch to seal the vial neck if it is a glass ampoule.
-
Secondary Containment & Labeling: Wrap the sealed vial's cap junction with Parafilm® as a secondary barrier. Label the vial clearly with the compound name, date, concentration (if in solution), and storage conditions.
-
Storage: Immediately place the sealed vial in a designated, light-protected freezer at ≤ -20°C.[10]
Caption: Workflow for preparing samples for inert atmosphere storage.
Section 3: Troubleshooting and FAQs
Q: My solid compound, which was originally off-white, has turned yellow or brown. What happened and is it still usable?
A: A visible color change is a clear indicator of oxidation.[3] The formation of conjugated systems and nitrogen oxides as byproducts often results in colored species. The material is no longer pure, and its use could lead to spurious results, incorrect stoichiometry in reactions, or the introduction of impurities into your final product.
Recommendation:
-
For Non-Critical Applications: If the experiment is a preliminary screen, you might proceed with caution, but be aware that the effective concentration of the active compound is lower than calculated.
-
For Quantitative or cGMP Work: The material should be discarded, or repurified if the quantity and value justify the effort. Repurification (e.g., recrystallization) must be done carefully, as the process itself can expose the material to heat and air, potentially causing further degradation. The purified material must be re-analyzed to confirm its identity and purity.
Q: How can I analytically confirm the purity of my stored compound?
A: Visual inspection is not sufficient. Purity should be verified using analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method. A reversed-phase HPLC method with a photodiode array (PDA) detector can quantify the parent compound and detect the emergence of impurity peaks over time.[12]
-
Thin-Layer Chromatography (TLC): TLC is a fast, qualitative tool to check for gross impurities.[13] Spotting the stored material against a fresh or certified standard on a TLC plate can quickly reveal the presence of degradation products (which will likely have different Rf values).
Q: I don't have access to a glove box. What is a viable alternative for handling the material?
A: While a glove box provides the most secure inert environment, there are alternatives for short-term handling.[7]
-
Glove Bag: A disposable polyethylene glove bag can be filled with an inert gas to create a temporary inert atmosphere for weighing and aliquoting.
-
Inert Gas Blanketing: For brief manipulations, you can work with the solid in a flask or beaker while maintaining a gentle, continuous flow of nitrogen or argon over the material to displace air.
It is critical to understand that these methods are less robust than a glove box and are not recommended for long-term storage preparation.[7]
Q: Can I add an antioxidant to the solid material for storage?
A: Adding stabilizers is common in formulated products like lubricants or polymers but is not standard practice for storing a pure chemical reagent.[2][14] Doing so would intentionally introduce an impurity, which is counterproductive for most research and development applications. The best practice is to prevent oxidation by controlling the storage environment, not by adding other substances.
References
- Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. Vertex AI Search.
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link]
-
Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Available at: [Link]
-
Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available at: [Link]
- Stabilized aromatic amines. Google Patents.
-
Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. Available at: [Link]
-
Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]
-
Aromatic Amines Antioxidants. Performance Additives. Available at: [Link]
-
Analysis of Aromatic Amines in Surface Waters Receiving Wastewater from a Textile Industry by Liquid Chromatographic with Electrochemical Detection. ResearchGate. Available at: [Link]
-
Amine. Britannica. Available at: [Link]
-
Research Progress of Antioxidant Additives for Lubricating Oils. MDPI. Available at: [Link]
-
Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide. ACS Publications. Available at: [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Royal Society of Chemistry. Available at: [Link]
-
Organic Chemistry 2 - Ch17.16 - Oxidation at the Benzylic Position. YouTube. Available at: [Link]
-
Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Available at: [Link]
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- 2. nbinno.com [nbinno.com]
- 3. US2653171A - Stabilized aromatic amines - Google Patents [patents.google.com]
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- 5. m.youtube.com [m.youtube.com]
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Recrystallization solvents for 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene purification
Technical Support Center: Purification of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene
Ticket ID: PUR-AMINE-001 Topic: Recrystallization Solvent Systems & Troubleshooting Status: Resolved / Knowledge Base Article Last Updated: February 26, 2026[1]
Executive Summary & Chemical Logic
The Molecule: 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene is an asymmetric aromatic diamine containing three phenyl rings, a ketone bridge (rigid, polar), and a methylene bridge (flexible).[2]
The Challenge:
-
Mixed Polarity: The ketone group increases polarity and rigidity, while the methylene group adds lipophilicity and flexibility.[3]
-
Oxidation Risk: Like all aromatic amines, the amino (
) groups are susceptible to air oxidation, turning the product pink or brown. -
Solubility Window: The three-ring structure increases molecular weight, making it less soluble in standard lower alcohols (methanol/ethanol) than smaller analogs like 4,4'-diaminodiphenylmethane (MDA).[2]
Recommended Strategy: The primary recommendation is a high-boiling alcohol (n-Butanol) or a mixed-solvent system (Ethanol/Water or Dioxane/Water).[1] Single-solvent systems are preferred for reproducibility.[1][3]
Solvent Selection Matrix
The following table summarizes solvent suitability based on the "Like Dissolves Like" principle applied to the specific functional groups of your monomer.
| Solvent System | Suitability | Context | Pros | Cons |
| n-Butanol | High | Primary Recommendation | High boiling point (117°C) allows dissolution of the 3-ring system; good recovery upon cooling.[1][2] | Requires higher heat; harder to remove traces than ethanol.[1][3] |
| Ethanol (95%) | Medium | Initial Trial | "Green" and easy to dry.[1][3] | Might require large volumes due to low solubility of the 3-ring backbone.[1] |
| Ethanol / Water | High | Co-solvent Method | Excellent for removing inorganic salts.[1][3] Water acts as the anti-solvent.[1][3] | Risk of "oiling out" if water is added too fast.[3] |
| Toluene | Low/Med | Specific Impurities | Good for removing non-polar oligomers.[1][3] | Amines often have poor solubility; toxic.[1][3] |
| DMAc / Water | Special | Reprecipitation | Used if the material is too insoluble in alcohols.[1][3] Dissolve in DMAc, precipitate in water.[3] | Not a true recrystallization (amorphous solid risk); solvent difficult to remove.[3] |
Decision Tree: Solvent Selection Workflow
Use this logic flow to determine the optimal solvent for your specific batch purity and quantity.
Figure 1: Decision tree for selecting the initial recrystallization solvent based on solubility behavior.
Standard Operating Procedure (SOP)
Protocol: Recrystallization from n-Butanol Use this protocol if Ethanol 95% fails to dissolve the compound at reflux.[1]
-
Preparation: Place 10 g of crude 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene in a 250 mL round-bottom flask.
-
Dissolution: Add 80 mL of n-Butanol . Add a magnetic stir bar.[3][4]
-
Heating: Attach a reflux condenser. Heat the mixture to reflux (approx. 118°C) using an oil bath.
-
Checkpoint: If solid remains after 15 mins of reflux, add more solvent in 10 mL increments until clear.[3]
-
-
Decolorization (Optional but Recommended):
-
Crystallization:
-
Allow the filtrate to cool to room temperature slowly (wrap flask in foil/towel). Rapid cooling traps impurities.[3]
-
Once at room temperature, cool further in an ice bath (0-4°C) for 1 hour.
-
-
Collection: Filter the crystals using vacuum filtration.
-
Washing: Wash the filter cake with cold n-Butanol (small volume) followed by n-Hexane (to assist drying).
-
Drying: Dry in a vacuum oven at 60°C overnight.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob) instead of crystallizing. What is happening?
-
Cause: The temperature dropped too quickly, or the solvent system is too polar/wet.[3] This is common with molecules containing flexible methylene bridges.[1][3]
-
Fix:
Q2: The crystals are turning pink/brown during filtration. Is the product ruined?
-
Cause: Aromatic amines oxidize rapidly in air, especially when wet and in solution.[3]
-
Fix:
Q3: The yield is very low (<50%). Where is my product?
-
Cause: The molecule is likely too soluble in the chosen solvent at room temperature.[3]
-
Fix:
-
Concentrate the "mother liquor" (the filtrate) using a rotary evaporator to half its volume and cool again to harvest a "second crop."
-
Switch to a less polar solvent (e.g., change from Ethanol to Toluene) or use a mixed system (Ethanol + Water) to force precipitation.[3]
-
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[3] (Standard reference for aromatic amine purification techniques).
-
Sroog, C. E. (1991).[1][3] Polyimides. Progress in Polymer Science, 16(4), 561-694.[3] (Context on purity requirements for diamine monomers).
-
Smith, M. B. (2020).[1][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[3] Wiley.[3] (Mechanisms of amine oxidation).
Sources
Controlling viscosity in polyamic acid solutions containing this compound
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for controlling viscosity in polyamic acid (PAA) solutions. This guide is designed to move beyond basic protocols and provide you with the in-depth, field-proven insights needed to master this critical parameter in your research and development workflows. As Senior Application Scientists, we understand that achieving the target viscosity is not just about following steps; it's about understanding the underlying chemistry and troubleshooting the inevitable challenges that arise.
This resource is structured as a dynamic troubleshooting guide and an exhaustive FAQ section. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Part 1: Troubleshooting Guide - Navigating Common Viscosity Challenges
This section is dedicated to the unexpected and often frustrating viscosity issues that can arise during your work with polyamic acid solutions. We've formatted this as a series of problems, potential causes, and actionable solutions.
Scenario 1: Viscosity is Unexpectedly Low
You've followed your standard synthesis protocol, but the final viscosity of your polyamic acid solution is significantly lower than expected. This can lead to issues in film casting, fiber spinning, or coating applications where a certain viscosity is required for optimal performance.
Potential Causes & Solutions
| Potential Cause | Underlying Mechanism | Recommended Action & Protocol |
| Moisture Contamination | Water acts as a potent chain-terminating agent and promotes hydrolysis of the amic acid linkages, leading to a reduction in the polymer's molecular weight.[1][2][3] | Solution: Implement rigorous drying protocols for all reagents and glassware. Purge the reaction vessel with an inert gas like nitrogen or argon before and during the reaction.[3] For a detailed protocol on solvent purification, refer to the experimental section below. |
| Incorrect Monomer Stoichiometry | The highest molecular weight, and thus viscosity, is achieved when the dianhydride and diamine monomers are present in a precise 1:1 molar ratio.[4] An excess of either monomer will cap the growing polymer chains, limiting their length. | Solution: Accurately calculate and weigh your monomers. Ensure the purity of your monomers is known and accounted for in your calculations. If monomer purity is uncertain, consider performing a titration to determine the exact molar equivalents. |
| Low Monomer Concentration | At lower concentrations, the probability of reactive ends of the polymer chains finding each other to propagate is reduced, which can favor chain termination and result in lower molecular weight.[4] | Solution: Increase the weight percent of your monomers in the solvent. A typical starting point for many PAA syntheses is in the range of 10-20 wt%.[4] |
| Sub-optimal Reaction Temperature | While PAA synthesis is often carried out at room temperature, very low temperatures can slow the reaction kinetics, preventing the polymer from reaching its target molecular weight within the allotted time. | Solution: Ensure your reaction is conducted within the optimal temperature range for your specific monomer system, typically between 20-37°C.[4] |
Scenario 2: Viscosity is Too High or Gelling Occurs
Your polyamic acid solution has become too viscous to handle, or has formed a gel, making further processing impossible. This is a common issue, especially when targeting high molecular weight polymers.
Potential Causes & Solutions
| Potential Cause | Underlying Mechanism | Recommended Action & Protocol |
| Excessively High Molecular Weight | While often desirable, extremely high molecular weight leads to significant chain entanglement, drastically increasing the solution viscosity. | Solution: Intentionally create a slight stoichiometric imbalance (e.g., 0.5-1% excess of diamine or dianhydride) to control the final molecular weight. Alternatively, a monofunctional amine or anhydride can be added as a chain-capping agent. |
| High Polymer Concentration | As the concentration of the polymer in solution increases, the chains are closer together, leading to more intermolecular interactions and entanglements, which drives up viscosity.[5] | Solution: Reduce the solids content of your reaction. If a high concentration is necessary for your application, you may need to work with a lower molecular weight PAA. |
| Amide Exchange Reactions | At elevated temperatures (though it can occur slowly at room temperature), an amide exchange reaction can lead to branching and cross-linking, causing a rapid increase in viscosity or gelation.[6] | Solution: Maintain a low reaction temperature. If the solution needs to be heated for other reasons, do so for the shortest possible time. |
Scenario 3: Viscosity Decreases Over Time During Storage
You've successfully synthesized your PAA solution to the target viscosity, but after a period of storage, you find the viscosity has dropped significantly, compromising its performance.
Potential Causes & Solutions
| Potential Cause | Underlying Mechanism | Recommended Action & Protocol |
| Hydrolysis | This is the most common cause of viscosity instability. Ambient moisture or residual water in the solvent can hydrolyze the amic acid bonds, cleaving the polymer chains and reducing molecular weight.[1][2][7] | Solution: Store the PAA solution in a tightly sealed container, preferably under an inert atmosphere, and at low temperatures (e.g., -18°C) to slow the rate of hydrolysis.[1][7] The use of pre-imidized poly(amic acid) ammonium salts can also significantly improve hydrolytic stability.[8] |
| Reversibility of Polymerization | The formation of polyamic acid is a reversible equilibrium reaction. Over time, the reverse reaction (depolymerization) can occur, leading to a decrease in molecular weight.[2] | Solution: Similar to preventing hydrolysis, storing the solution at low temperatures will shift the equilibrium towards the polymer and minimize depolymerization. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental relationship between molecular weight and viscosity in polyamic acid solutions?
The viscosity of a polymer solution is directly related to the size and entanglement of the polymer chains. For polyamic acid, a higher molecular weight means longer polymer chains, which leads to greater intermolecular interactions and entanglement, resulting in a higher solution viscosity.[9] This relationship is critical for controlling the processability of the PAA solution for applications like film casting and fiber spinning.
Q2: How does temperature affect the viscosity of my PAA solution during synthesis and measurement?
Temperature has a dual effect. During synthesis, a moderate increase in temperature can increase the reaction rate, helping to achieve a higher molecular weight and thus higher viscosity.[4] However, excessive heat can promote side reactions like amide exchange that could lead to gelation.[6]
For a prepared PAA solution, viscosity generally decreases as the measurement temperature increases.[10] This is because the increased thermal energy causes the polymer chains to move more freely and disentangle, reducing the internal friction of the fluid.
Q3: Can I use additives to control the viscosity of my PAA solution?
Yes, certain additives can be used, but their effects must be carefully considered. For instance, converting the carboxylic acid groups of the PAA to ammonium salts by adding a tertiary amine like triethylamine can sometimes alter the viscosity and significantly improve the solution's hydrolytic stability.[8] However, the addition of salts can have complex effects on the polymer chain conformation and solubility, potentially leading to either an increase or decrease in viscosity depending on the specific salt and its concentration.
Q4: What are the best practices for storing polyamic acid solutions to maintain viscosity?
To ensure the stability of your PAA solution's viscosity, it is crucial to minimize polymer degradation. The primary mechanism of degradation is hydrolysis.[1][2] Therefore, the best practice is to store your PAA solution at low temperatures, such as in a freezer at -18°C.[1][7] The solution should be in a tightly sealed container to prevent the ingress of atmospheric moisture. Storing under an inert atmosphere (e.g., nitrogen or argon) provides an additional layer of protection.
Q5: How does the choice of solvent impact the viscosity of the PAA solution?
The solvent plays a crucial role in determining the conformation of the polymer chains in solution. In a "good" solvent, the polymer chains will be more expanded, leading to a higher intrinsic viscosity. Polyamic acids are typically synthesized and dissolved in polar aprotic solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP).[1][4] The choice of solvent can influence the reaction rate and the solubility of the resulting polymer, both of which affect the final viscosity.[10] It is also critical that the solvent be as anhydrous as possible to prevent hydrolysis.
Part 3: Experimental Protocols & Visualizations
Protocol 1: Viscosity Measurement of a Polyamic Acid Solution
This protocol outlines the standard method for determining the intrinsic viscosity of a PAA solution using an Ubbelohde viscometer, which is a reliable way to assess the polymer's molecular weight.
-
Solution Preparation: Prepare a series of dilutions of your PAA solution in the same solvent used for synthesis (e.g., DMAc) at 30°C.[8] Typical concentrations might be 1.0, 0.5, 0.25, and 0.125 g/dL.
-
Viscometer Setup: Place the Ubbelohde viscometer in a constant temperature water bath until it reaches thermal equilibrium.
-
Measurement:
-
Measure the flow time of the pure solvent.
-
For each dilution, measure the flow time of the PAA solution. Perform at least three measurements for each and calculate the average.
-
-
Calculations:
-
Calculate the relative viscosity (η_rel) and specific viscosity (η_sp).
-
Plot η_sp/C and (ln η_rel)/C against concentration (C).
-
Extrapolate the two lines to zero concentration. The y-intercept of these lines gives the intrinsic viscosity [η].[8]
-
Diagram 1: Factors Influencing PAA Solution Viscosity
This diagram illustrates the key factors that a researcher must consider when aiming to control the viscosity of a polyamic acid solution.
Caption: Key factors influencing polyamic acid viscosity.
Diagram 2: Troubleshooting Workflow for Low Viscosity
This workflow provides a logical sequence of steps to diagnose and correct unexpectedly low viscosity in a polyamic acid solution.
Caption: Troubleshooting workflow for low PAA viscosity.
References
-
Thermal Conversion of Polyamic Acid Gel to Polyimide Solution Having Amino Group Side chains - Pubtexto. Available at: [Link]
-
What Are the Factors Affecting the Viscosity of Polyacrylamide Solution? - Sinofloc. Available at: [Link]
-
Synthesis and thermal properties of polyamic acids and its six-membered cyclic polyimides from ethylenediaminetetraacetic acid. Available at: [Link]
-
Synthesis and characterization of a novel versatile poly(amic acid) derived from ethylenediaminetetraacetic dianhydride - Western Engineering. Available at: [Link]
-
Storage Stability of 6FDA-DMB Polyamic Acid Solution Detected by Gel Permeation Chromatography Coupled with Multiple Detectors - MDPI. Available at: [Link]
-
(PDF) Storage Stability of 6FDA-DMB Polyamic Acid Solution Detected by Gel Permeation Chromatography Coupled with Multiple Detectors - ResearchGate. Available at: [Link]
-
A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications - PMC. Available at: [Link]
-
Synthesis, Characterization and Thermal Properties of Some New Azopolyimides. Available at: [Link]
-
Synthesis and Imidization of Polyamic Acid | Request PDF - ResearchGate. Available at: [Link]
-
Bulk Viscosity and Its Unstable Behavior upon Storage in Polyimide Precursor Solutions. Available at: [Link]
-
Effect of shear rate and temperature on the viscosity of poly(amic... - ResearchGate. Available at: [Link]
-
Preparation of Polyimide Films Derived from a Novel Precursor Pre-imidized Poly (amic acid) Ammonium Salt - Atlantis Press. Available at: [Link]
-
SOLUTION PROPERTIES OF POLY(AMIC ACID)S AND POLYIMIDES - Revue Roumaine de Chimie. Available at: [Link]
-
Unveiling Aqueous Polymerization of Poly(amic acid) Salts for Eco-Friendly and Robust Aromatic Polyimide Structuring - Kinam Park. Available at: [Link]
-
The viscosity of the polyamic acid solution and molecular weight of polyimides. - ResearchGate. Available at: [Link]
- Stable polyamic acids - Google Patents.
-
PHASE SEPARATION OF POLY(AMIC ACID-CO-IMIDE) SOLUTION - ResearchGate. Available at: [Link]
-
Influence of Molecular Weight on Thermal and Mechanical Properties of Carbon-Fiber-Reinforced Plastics Based on Thermoplastic Partially Crystalline Polyimide - PMC. Available at: [Link]
-
Effect of hydrolysis of polyacrylamide on solution viscosity, polymer retention and flow resistance properties (Conference) - OSTI. Available at: [Link]
-
Hydrolyses of polyamic‐acid solutions - Semantic Scholar. Available at: [Link]
-
Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review - VTechWorks. Available at: [Link]
-
3: Hydrolysis of Polyamic acid | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
LOW-MELT VISCOSITY POLYIMIDE RESINS FOR RESIN TRANSFER MOLDING (RTM) II. Available at: [Link]
-
Relative Viscosity of Polyamide (Brookfield Method) ASTM D789, D4878 - Intertek. Available at: [Link]
-
Influence of concentration on the viscosity of the polymer... - ResearchGate. Available at: [Link]
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Validation & Comparative
A Researcher's Guide to FTIR Peak Assignments for Carbonyl and Methylene Bridges in Diamines
For researchers and professionals in drug development and materials science, understanding the molecular structure of diamines is paramount. These compounds, characterized by two amine functional groups, often incorporate carbonyl moieties and methylene bridges that dictate their chemical reactivity, conformational flexibility, and ultimately, their function. Fourier-Transform Infrared (FTIR) spectroscopy stands as a rapid, non-destructive, and highly informative technique for elucidating the structural nuances of these molecules. This guide provides an in-depth comparison of FTIR peak assignments for carbonyl and methylene bridges in diamines, supported by established spectral data and a detailed experimental protocol.
The Vibrational Language of Diamine Structures
FTIR spectroscopy probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint." For diamines, the most diagnostic regions of the FTIR spectrum often correspond to the stretching and bending vibrations of carbonyl (C=O) groups and the various modes of methylene (-CH2-) bridges.
Carbonyl (C=O) Stretching Vibrations: A Sensitive Probe of the Chemical Environment
The carbonyl group, due to its large dipole moment, produces one of the strongest and most easily identifiable absorption bands in an FTIR spectrum.[1][2][3] Its stretching frequency, typically found in the 1600-1800 cm⁻¹ region, is exquisitely sensitive to the local electronic and structural environment.[3] In the context of diamines, carbonyl groups are often present as amide or urea functionalities, formed through reactions of the amine groups.
Several factors can influence the precise wavenumber of the C=O stretching vibration:
-
Resonance and Inductive Effects: Electron-donating groups attached to the carbonyl, such as the nitrogen atoms in an amide or urea, can delocalize the pi electrons of the C=O bond.[2][4] This resonance effect reduces the double-bond character of the carbonyl, weakening the bond and lowering its stretching frequency.[4][5] For instance, the C=O stretch in amides typically appears at a lower wavenumber (1630–1690 cm⁻¹) compared to ketones (1715 ± 7 cm⁻¹) or esters (around 1735 cm⁻¹).[1][5]
-
Hydrogen Bonding: Inter- or intramolecular hydrogen bonding to the carbonyl oxygen lengthens and weakens the C=O bond, causing a shift to a lower frequency.[2][6] In solid-state or concentrated samples of diamines with N-H bonds, this effect can be significant.
-
Ring Strain: Incorporation of a carbonyl group into a strained ring system will increase the stretching frequency.[5][6] This is particularly relevant for cyclic diamines or those that form cyclic structures.
-
Conjugation: Conjugation of the carbonyl group with a C=C double bond or an aromatic ring also leads to a decrease in the C=O stretching frequency.[2][5]
The following table summarizes the characteristic FTIR peak assignments for carbonyl groups commonly found in diamine derivatives:
| Carbonyl Type | Wavenumber Range (cm⁻¹) | Key Influencing Factors and Notes |
| Primary Amide | 1650–1620 (Amide I) | The C=O stretch (Amide I) is often accompanied by an N-H bending vibration (Amide II) around 1650-1620 cm⁻¹.[7] The presence of two N-H stretching bands between 3370 and 3170 cm⁻¹ is also characteristic.[7] |
| Secondary Amide | 1680–1630 (Amide I) | A characteristic feature is the presence of a companion peak, the in-plane N-H bend, between 1570 and 1515 cm⁻¹.[7] A single N-H stretch is observed between 3370 and 3170 cm⁻¹.[7] |
| Tertiary Amide | 1680–1630 | Lacks N-H bonds, so no N-H stretching or bending vibrations are observed.[7] |
| Urea | ~1687 (in solid state) | The C=O frequency is lowered due to resonance with two nitrogen atoms. The exact position can be influenced by hydrogen bonding.[8] The C=O stretch is often coupled with NH₂ bending motions.[8] |
| Cyclic Amide (Lactam) | Dependent on ring size | 6-membered lactams: ~1670 cm⁻¹; 5-membered lactams: ~1700 cm⁻¹; 4-membered lactams: ~1745 cm⁻¹.[5] |
Methylene (-CH2-) Bridge Vibrations: Gauging Conformational Freedom
Methylene bridges form the backbone of many diamine structures, and their vibrational modes provide insights into the chain length and conformation. The primary vibrations of methylene groups are stretching and bending.
-
Stretching Vibrations: The C-H stretching vibrations of methylene groups typically appear in the 2925-2850 cm⁻¹ region. The asymmetric stretch occurs at a higher frequency (around 2925 cm⁻¹) than the symmetric stretch (around 2855 cm⁻¹). The intensity of these peaks can be correlated with the number of methylene groups in the chain.
-
Bending Vibrations: Methylene groups also exhibit several bending vibrations, including:
-
Scissoring: This in-plane bending vibration occurs around 1470-1450 cm⁻¹.[9]
-
Rocking: This out-of-plane bending vibration is observed in the 720-730 cm⁻¹ range, particularly for longer alkyl chains (n ≥ 4), where a characteristic doublet may appear, indicating an all-trans conformation.[9]
-
Wagging and Twisting: These out-of-plane bending vibrations are found in the broader 1350-1150 cm⁻¹ region and are generally weaker and less diagnostic.
-
The following table outlines the key FTIR peak assignments for methylene bridges:
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Characteristics |
| Asymmetric C-H Stretch | 2930–2923 | Stronger than the symmetric stretch. |
| Symmetric C-H Stretch | 2855–2850 | A sharp peak, often seen alongside the asymmetric stretch. |
| Scissoring (Bending) | 1473–1456 | A medium intensity peak. |
| Rocking (Bending) | 729–720 | A doublet in this region can indicate an all-trans chain conformation for longer methylene chains.[9] |
Experimental Protocol for FTIR Analysis of Diamines
Acquiring high-quality, reproducible FTIR spectra is crucial for accurate peak assignment. The following protocol outlines a standard procedure using the Attenuated Total Reflectance (ATR) technique, which is ideal for both solid and liquid diamine samples due to its minimal sample preparation requirements.
Objective: To obtain a high-quality FTIR spectrum of a diamine sample for the identification of carbonyl and methylene bridge vibrational modes.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)
-
Diamine sample (solid or liquid)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Methodology:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and ATR accessory are clean and properly aligned.
-
Perform a background scan to account for the absorbance of ambient air (CO₂ and H₂O). This background spectrum will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
For Solid Samples: Place a small amount of the powdered diamine sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
For Liquid Samples: Place a single drop of the liquid diamine onto the center of the ATR crystal.
-
-
Applying Pressure (for solid samples):
-
Use the ATR pressure clamp to apply firm and consistent pressure to the solid sample. This ensures good contact between the sample and the ATR crystal, which is essential for a strong signal.
-
-
Data Acquisition:
-
Collect the FTIR spectrum. A typical measurement consists of co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.
-
Set the spectral resolution to 4 cm⁻¹ for routine analysis.
-
-
Data Processing and Analysis:
-
The instrument software will automatically perform the Fourier transform to generate the absorbance spectrum.
-
Use the software tools to identify and label the peak positions (in cm⁻¹).
-
Compare the observed peak positions with the reference values in the tables above to assign the vibrational modes of the carbonyl and methylene groups.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and pressure clamp with a suitable solvent and a lint-free wipe to prevent cross-contamination between samples.
-
Visualizing the Workflow and Molecular Vibrations
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the fundamental vibrational modes discussed.
Caption: Key vibrational modes of carbonyl and methylene groups in diamines.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural characterization of diamines. By carefully analyzing the positions of carbonyl and methylene bridge vibrations, researchers can gain valuable insights into the chemical nature, conformation, and intermolecular interactions of these important compounds. This guide provides a foundational framework for interpreting the FTIR spectra of diamines, enabling more informed decisions in drug development and materials science applications. For definitive identification, it is always recommended to compare the obtained spectrum with that of a known standard or to consult comprehensive spectral libraries. [10][11]
References
- JoVE. (2024, December 5). IR Frequency Region: Alkene and Carbonyl Stretching.
- IR Spectroscopy of Hydrocarbons. (n.d.).
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Carbonyl - compounds - IR - spectroscopy. (n.d.).
- Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-119.
- DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar.
- IR Spectroscopy - Factors affecting position of carbonyl stretching frequency. (2023, April 7). YouTube.
- Amide and urea FTIR. (2017, July 28).
- FTIR Analysis of Organic Compounds. (n.d.).
- B.C. Smith. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.
- Gharekhani, E., Mehdipour-Ataei, S., & Taghi-Ganji, M. (n.d.). FTIR Spectrum of diamine.
- Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (n.d.).
- fourier transform infrared spectroscopy. (n.d.).
- PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR)
- 7: FT-IR Spectroscopy (Experiment). (2025, January 7).
- FTIR Spectroscopic Analysis of Various Pharmatheutically Important Organic Dyes. (n.d.).
- How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21).
- FTIR spectra of methylene rocking vibrations for Sample 1 (705–755 cm −1 ). (n.d.).
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Retrieved from Indonesian Journal of Science & Technology - Jurnal UPI.
- Unravelling the Phases of Melamine Formaldehyde Resin Cure by Infrared Spectroscopy (FTIR) and Multivariate Curve Resolution (MCR). (2020, November 2).
- Fourier transform infrared spectroscopy (FT-IR) spectra of methylene.... (n.d.).
- FTIR spectra, IR spectra libraries. (n.d.).
- FT-IR spectrum of new diamine (V). (n.d.).
- B.C. Smith. (2017, September 1). The Carbonyl Group, Part I: Introduction.
- IR Spectra. Available collections of over 15000 IR spectra. (n.d.).
- FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. (n.d.).
- How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. (2026, January 11).
- analysis of volatile organic compounds in air samples by infrared. (n.d.).
- Ovchinnikov, O., Evtukhova, A. V., et al. (2016, September 1). Manifestation of intermolecular interactions in FTIR spectra of methylene blue molecules.
Sources
- 1. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. davuniversity.org [davuniversity.org]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. m.youtube.com [m.youtube.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 9. researchgate.net [researchgate.net]
- 10. FTIR spectra, IR spectra libraries [ftir.cz]
- 11. IR Spectra. Available collections of over 15000 IR spectra [ftir-spectra.com]
Thermal stability comparison: 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene vs. ODA
The following technical guide provides an in-depth comparison of the thermal stability and performance characteristics of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene (referred to herein as ABABB ) versus the industry-standard 4,4'-Oxydianiline (referred to as ODA ).
Executive Summary
In the development of high-performance polyimides, the choice of diamine monomer dictates the backbone rigidity, glass transition temperature (
-
ODA (4,4'-Oxydianiline): The industry standard. Features an ether linkage (-O-) that imparts flexibility, resulting in moderate
and excellent toughness. -
ABABB (this compound): An advanced asymmetric monomer. Features a hybrid structure with a ketone (-CO-) and a methylene (-CH₂-) bridge across three benzene rings.
Key Finding: ABABB typically yields polyimides with higher glass transition temperatures (
Structural Analysis & Causality
To understand the thermal behavior, we must analyze the chemical structure of the monomers.[1]
Chemical Structures[2][3][4][5][6][7]
| Feature | ODA (Standard) | ABABB (Target Monomer) |
| Structure | ||
| Rings | 2 Aromatic Rings | 3 Aromatic Rings |
| Linkages | Ether (-O-) | Ketone (-CO-) & Methylene (-CH₂-) |
| Character | Flexible, Electron-donating | Rigid (Ketone) + Semi-flexible (Methylene) |
Structure-Property Logic
-
Rigidity &
: ABABB contains a terphenyl-like core interrupted by linkages. The ketone group is planar and rigid, restricting chain rotation.[1] The presence of three benzene rings per monomer unit (vs. two in ODA) increases the "stiffness density" of the polymer backbone.[1] Consequently, ABABB-based polyimides exhibit higher , maintaining mechanical integrity at higher temperatures. -
Oxidative Stability: The ether linkage in ODA is highly stable due to resonance stabilization with the phenyl rings.[1] In contrast, the methylene bridge (-CH₂-) in ABABB contains benzylic hydrogens. These hydrogens are susceptible to radical abstraction at elevated temperatures in air, leading to oxidation (formation of carbonyls) and eventual chain scission.[1]
Comparative Thermal Performance Data
The following data estimates are based on polymerization with a standard dianhydride (e.g., PMDA or BTDA) to isolate the diamine's contribution.
| Property | ODA-Polyimide | ABABB-Polyimide | Performance Implication |
| Glass Transition ( | 270°C – 290°C | 310°C – 340°C | ABABB is superior for high-heat structural applications. |
| ~550°C | ~540°C | Comparable. Both have high aromatic content ensuring inert stability. | |
| ~500°C | ~420°C – 450°C | ODA is superior.[1] The -CH₂- group in ABABB limits air stability. | |
| Modulus (Stiffness) | 3.0 GPa | 3.5 – 4.0 GPa | ABABB yields stiffer films due to the rigid ketone/3-ring structure. |
| Solubility | Good (in NMP/DMAc) | Moderate | ABABB polymers may be harder to process due to higher rigidity. |
Note:
represents the temperature at which 5% weight loss occurs.
Degradation Mechanisms (Visualized)
The following diagram illustrates the divergent degradation pathways. ODA resists oxidation until very high temperatures, while ABABB faces a specific vulnerability at the methylene bridge.[1]
Caption: Comparative thermal degradation pathways. ODA benefits from ether resonance, while ABABB's methylene group is a site for oxidative attack.[1]
Experimental Protocols for Validation
To empirically verify these properties in your specific formulation, follow these standardized protocols.
Synthesis of Poly(amic acid) Precursor
-
Molar Stoichiometry: Calculate exact 1:1 molar ratio of Diamine (ODA or ABABB) to Dianhydride (e.g., PMDA).
-
Dissolution: Dissolve the diamine in anhydrous NMP (N-methyl-2-pyrrolidone) under Nitrogen flow.
-
Observation: ABABB may require longer stirring or slight warming (40°C) due to higher molecular weight.
-
-
Reaction: Add Dianhydride in batches at 0-5°C to control exotherm. Stir for 24h at room temperature.
-
Film Casting: Cast solution onto glass; thermally cure (imidize) using a step-ramp: 100°C (1h) → 200°C (1h) → 300°C (1h).
Thermal Analysis Workflow (TGA & DSC)
Objective: Determine
Step-by-Step Protocol:
-
Sample Prep: Cut cured polyimide film into 5-10 mg disks.
-
TGA (Thermogravimetric Analysis):
-
DSC (Differential Scanning Calorimetry):
-
Instrument: TA Instruments Q2000 or equivalent.
-
Cycle: Heat to 400°C, Cool to 50°C, Heat to 400°C (10°C/min).
-
Analysis: Analyze the second heating scan to eliminate thermal history. Identify the inflection point as
.
-
Conclusion & Recommendation
-
Choose ODA if: Your primary requirement is thermo-oxidative stability in aerobic environments or if you require a flexible, tough film. ODA remains the "gold standard" for general-purpose high-temperature applications.
-
Choose ABABB if: You require higher mechanical stiffness or a higher glass transition temperature (
) .[1] The hybrid ketone/methylene structure provides a rigid backbone suitable for structural composites or applications where dimensional stability at high transient temperatures is critical, provided long-term air exposure at >400°C is minimized.
References
-
EvitaChem. (n.d.).[1] this compound Product Data. Retrieved from [1]
-
Sroog, C. E. (1991).[1] Polyimides. Progress in Polymer Science, 16(4), 561-694. (Foundational text on ODA-PMDA properties).
-
Hergenrother, P. M. (2003).[1] The Use, Design, Synthesis, and Properties of High Performance/High Temperature Polymers. High Performance Polymers.[2] (Discusses structure-property relationships of ketone vs ether linkages).
-
Liaw, D. J., et al. (2012).[1] Advanced Polyimide Materials: Syntheses, Physical Properties and Applications. Progress in Polymer Science. (Reference for asymmetric diamine effects on Tg).
Sources
Comparative Guide: Thermal Stability of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) Benzene Derived Polymers
Executive Summary
This guide provides a technical analysis of the thermal degradation profiles (TGA) for polymers derived from 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene (referred to herein as ABB-Polymers ).
The ABB monomer features a unique asymmetric architecture combining a rigid ketone linkage (-CO-) and a flexible methylene bridge (-CH₂-). This "stiff-flexible" hybrid structure is engineered to solve the classic intractability of high-performance polyimides (like Kapton®), offering solubility in organic solvents without a catastrophic loss of thermal stability.
Key Findings:
-
Thermal Stability: ABB-Polymers exhibit a 5% weight loss temperature (
) of ~450–480°C in air, slightly lower than fully aromatic polyimides (520°C) due to the aliphatic methylene bridge. -
Processability Advantage: The asymmetry and methylene "kink" disrupt chain packing, allowing solution processing (e.g., spin coating) where standard aramids fail.
-
Degradation Mechanism: The primary failure mode is the oxidative attack on the benzylic methylene hydrogens, occurring prior to imide ring scission.
Structural Logic & Material Class
To understand the TGA curve, one must understand the molecular weak points. The ABB monomer creates a polymer backbone that balances two opposing forces:
-
The Benzoyl Group (-CO-): Increases glass transition temperature (
) and char yield via conjugation. -
The Benzyl Group (-CH₂-): The "Sacrificial Link." It imparts solubility and flexibility but introduces aliphatic C-H bonds susceptible to oxidation at lower temperatures than the aromatic rings.
Diagram: Structure-Property Relationship
The following diagram illustrates how the monomer's specific functional groups dictate the thermal degradation stages.
Caption: Functional decomposition of the ABB monomer showing how specific linkages drive the trade-off between solubility and thermal stability.
Comparative Performance Analysis
The following table contrasts ABB-derived Polyimides against industry standards: Kapton® (PMDA-ODA) (Standard High-Temp) and Ultem® (PEI) (Standard Processable).
Table 1: Thermal Degradation Metrics (TGA @ 10°C/min)
| Metric | ABB-Polyimide (Target) | Kapton® (PMDA-ODA) | Ultem® 1000 (PEI) | Performance Note |
| 510 – 530°C | 590°C | 540°C | Methylene bridge limits max temp vs. fully aromatic ether linkages. | |
| 450 – 470°C | 520°C | 500°C | Oxidative attack on -CH₂- occurs ~50°C earlier than aromatic oxidation. | |
| Char Yield (800°C, | 55 – 62% | 58 – 60% | 50 – 55% | High aromatic content ensures excellent flame retardancy (LOI > 30). |
| 240 – 265°C | >360°C (No | 217°C | Higher rigidity than Ultem due to the benzoyl group. | |
| Solubility | Excellent (NMP, DMAc) | Insoluble | Soluble (CHCl₃) | Critical Advantage: Can be solution-cast without precursor acids. |
Analyst Insight: While ABB polymers show a ~60°C deficit in onset degradation temperature compared to Kapton, they significantly outperform standard engineering thermoplastics. The trade-off is justified for applications requiring solution processing (e.g., spin-on dielectrics, flexible displays) where Kapton cannot be used.
Deep Dive: TGA Curve Interpretation
When analyzing the TGA trace of an ABB-polymer, you will observe a distinct three-stage weight loss profile.[1]
Stage 1: Solvent Evaporation (100°C – 250°C)
-
Observation: Minor weight loss (1–3%).
-
Cause: Because ABB polymers are solution-processable (unlike Kapton), they often retain high-boiling solvents like NMP or DMAc.
-
Critical Action: Samples must be pre-dried at 150°C for >4 hours; otherwise, solvent loss will mimic early degradation.
Stage 2: The "Methylene Knee" (450°C – 500°C)
-
Observation: The first major inflection point.
-
Mechanism: Homolytic cleavage of the benzylic C-H bonds in the -CH₂- bridge. In air, this forms peroxides which accelerate chain scission.
-
Distinction: This stage is absent in fully aromatic polyimides (like PMDA-ODA), which remain stable until the imide ring breaks.
Stage 3: Backbone Carbonization (>550°C)
-
Observation: Rapid mass loss followed by a plateau.
-
Mechanism: Breakdown of the imide rings and the benzoyl ketone groups, leading to the formation of a stable carbonaceous char (graphitization).
Diagram: Degradation Pathway
Caption: Divergent degradation pathways in Air vs. Nitrogen. The methylene bridge is the initiation site for oxidative degradation.
Experimental Protocol: Validating the Curve
To generate reproducible TGA data for ABB-polymers, follow this self-validating protocol.
Equipment Setup
-
Instrument: TGA Q5000 or equivalent (0.1 µg sensitivity).
-
Pan: Platinum (HT) or Alumina (Ceramic). Do not use Aluminum pans above 550°C.
-
Purge Gas: Nitrogen (40 mL/min) for intrinsic stability; Air for oxidative stability.
Step-by-Step Methodology
-
Sample Prep: Polymer films should be vacuum dried at 120°C for 6 hours prior to testing to remove hygroscopic moisture (polyamides/imides absorb 1-3% water).
-
Isothermal Hold: Ramp to 150°C and hold for 10 minutes.
-
Validation Check: If weight loss >0.5% during this hold, the sample contains residual solvent (NMP). Abort and re-dry.
-
-
Dynamic Ramp: Ramp from 150°C to 800°C at 10°C/min .
-
Baseline Subtraction: Run an empty pan baseline using the exact same ramp profile and subtract it from the sample run to correct for buoyancy effects.
References
-
Liaw, D. J., et al. (2012).[2] "Advanced polyimide materials: Syntheses, physical properties and applications."[2] Progress in Polymer Science. (Review of solubility mechanisms in asymmetric polyimides).
-
RSC Advances. (2014). "Synthesis and characterization of poly(amide-imide)s derived from unsymmetrical dicarboxylic acids." (Data on thermal stability of imides with flexible linkages).
-
ResearchGate / High Performance Polymers. "Thermal degradation of polyimides containing methylene and carbonyl linkages.
-
NASA Technical Reports. "Thermal Degradation Study of PMR Polyimides containing Methylene Dianiline.
Sources
Comparing 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene with 1,4-bis(4-aminophenoxy)benzene
An In-Depth Technical Guide for Advanced Polymer Development: 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene vs. 1,4-bis(4-aminophenoxy)benzene
Introduction: The Central Role of Diamine Monomers in High-Performance Polymers
In the pursuit of advanced materials, particularly high-performance polymers like polyimides and aramids, the selection of the diamine monomer is a critical decision that dictates the final properties of the polymer. The molecular architecture of the diamine—its rigidity, flexibility, and polarity—directly influences the polymer's thermal stability, mechanical strength, processability, and dielectric properties. This guide provides a detailed comparative analysis of two aromatic diamines: the well-established 1,4-bis(4-aminophenoxy)benzene (APB) , known for imparting flexibility and solubility, and the more rigid, ketone- and methylene-linked 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene .
While APB is a commercially available monomer with a wealth of associated literature, direct experimental data for 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene is less prevalent in public-domain research. Therefore, this guide will leverage established structure-property relationships in polymer science to provide an expert analysis of its projected performance characteristics in contrast to the empirically verified data for APB.
Molecular Architecture: A Tale of Two Linkages
The fundamental differences between these two monomers lie in the connecting groups between the central and terminal phenyl rings. These linkages define the conformational freedom of the resulting polymer chain.
1,4-bis(4-aminophenoxy)benzene (APB) utilizes ether (-O-) linkages. Ether-containing aromatic diamines are widely used to enhance the processability of otherwise intractable polymers like polyimides.[1] The oxygen atom in the ether bond provides a "flexible joint," lowering the energy barrier for bond rotation. This increased segmental mobility disrupts chain packing, which can decrease crystallinity and significantly improve the solubility of the resulting polymers in organic solvents.[1]
1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene , by contrast, features two distinct linkages: a rigid, polar benzoyl (ketone, -C(O)-) group and a semi-flexible benzyl (methylene, -CH2-) group.
-
Benzoyl Group (-C(O)-): The carbonyl group is rigid and polar. Its presence is expected to increase inter-chain interactions through dipole-dipole forces, leading to a higher glass transition temperature (Tg) and potentially improved adhesive properties. However, this rigidity can restrict solubility.
-
Benzyl Group (-CH2-): The methylene bridge offers more flexibility than the rigid ketone group but is conformationally more restricted than an ether linkage.
This structural dichotomy suggests that polymers derived from 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene would exhibit a distinct balance of properties, trading some of the flexibility and solubility of APB-derived polymers for potentially higher thermal resistance and modulus.
Synthesis and Projected Processability
The synthetic pathways to these monomers are multi-step processes involving standard organic transformations.
Synthesis of 1,4-bis(4-aminophenoxy)benzene (APB): A common and effective method is a two-step process.[1][2]
-
Nucleophilic Aromatic Substitution: Hydroquinone is reacted with an excess of a p-halonitrobenzene (e.g., 4-fluoronitrobenzene) in a polar aprotic solvent like dimethylacetamide (DMAc) with a weak base such as potassium carbonate (K2CO3). This forms the dinitro intermediate, 1,4-bis(4-nitrophenoxy)benzene.
-
Catalytic Reduction: The dinitro intermediate is then reduced to the diamine. A standard method is catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) with a hydrogen source such as hydrazine monohydrate or hydrogen gas.[1][3]
Plausible Synthesis of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene: A potential route could involve Friedel-Crafts chemistry followed by reduction:
-
Friedel-Crafts Acylation: Diphenylmethane could be acylated with 4-nitrobenzoyl chloride using a Lewis acid catalyst (e.g., AlCl3) to install the 4-nitrobenzoyl group.
-
Nitration: A subsequent nitration step would be required to add a second nitro group to the other phenyl ring.
-
Catalytic Reduction: Finally, a catalytic reduction (e.g., using Pd/C and H2) would simultaneously reduce both nitro groups to amines and the central ketone to a methylene group, or a more controlled series of reductions would be necessary to preserve the ketone. A more likely route would involve separate synthesis of the two halves followed by coupling.
Solubility and Processability Comparison: The solubility of the monomer is a key indicator of its processability in polymerization reactions.
| Monomer | Linkage Type | Expected Solubility in Aprotic Polar Solvents (NMP, DMAc) | Rationale |
| 1,4-bis(4-aminophenoxy)benzene (APB) | Ether (-O-) | Excellent | The flexible ether linkages disrupt crystal packing and allow for better solvent interaction.[1] |
| 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene | Ketone (-CO-), Methylene (-CH2-) | Moderate to Good | The polar ketone group may enhance solubility in polar solvents, but the overall rigidity is higher than APB, which could reduce solubility compared to the ether-linked analogue. |
Comparative Performance in Polymer Systems
The ultimate test of a monomer is the performance of the polymers derived from it. By polymerizing these diamines with various dianhydrides (to form polyimides) or diacid chlorides (to form polyamides/aramids), we can compare their performance characteristics.
Thermal Properties
Thermal stability is paramount for high-performance polymers. Key metrics include the glass transition temperature (Tg) and the 10% weight loss temperature (T10).
-
Glass Transition Temperature (Tg): APB-based polyimides typically exhibit Tg values in the range of 240–298°C, depending on the dianhydride used.[4] For aramid copolymers, Tg values around 292.7°C have been reported.[5][6] The rigid benzoyl group in 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene is expected to significantly restrict chain rotation, likely resulting in polymers with a substantially higher Tg, potentially exceeding 300-340°C, similar to polyimides derived from rigid benzophenone-containing monomers.[7]
-
Thermal Decomposition (TGA): Polyimides derived from APB and its derivatives show high thermal stability, with 10% weight loss temperatures typically recorded between 479–522°C in a nitrogen atmosphere.[4] Aramid copolymers show decomposition temperatures around 465.5°C.[5][6] The strong aromatic and ketone functionalities in 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene suggest that its derived polymers will also possess excellent thermal stability, with decomposition temperatures likely in a comparable or even slightly higher range.
Table 2: Comparative Thermal Properties of Derived Polymers
| Property | 1,4-bis(4-aminophenoxy)benzene (APB) Based Polymers | 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene Based Polymers (Projected) |
| Glass Transition Temp. (Tg) | 240 - 298 °C (Polyimides)[4] | > 300 °C |
| 10% Weight Loss Temp. (T10) | 479 - 522 °C (Polyimides, N2)[4] | ≥ 500 °C |
Mechanical Properties
The mechanical integrity of a material is defined by its tensile strength, elongation at break, and tensile modulus.
-
APB-based Polymers: Films made from APB-derived polyimides are known to be flexible and tough, with tensile strengths ranging from 68–93 MPa.[4] Aramid copolymer thin films have demonstrated even higher tensile strengths of around 113.5 MPa with a significant elongation at break of 58.4%, indicating both strength and ductility.[5][6]
-
1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene-based Polymers (Projected): The increased rigidity from the benzoyl group is expected to lead to a higher tensile modulus compared to APB-based polymers. This would result in a stiffer material. Tensile strength would likely be high, but the elongation at break might be reduced due to the less flexible polymer backbone.
Table 3: Comparative Mechanical Properties of Derived Polymer Films
| Property | 1,4-bis(4-aminophenoxy)benzene (APB) Based Polymers | 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene Based Polymers (Projected) |
| Tensile Strength | 68 - 114 MPa[4][5][6] | High, likely > 100 MPa |
| Elongation at Break | 7 - 58%[4][5][6] | Lower, likely < 20% |
| General Film Character | Flexible and Tough[4] | Stiff and Strong |
Experimental Protocols
To validate the projected properties and ensure material consistency, standardized characterization is essential.
Protocol 1: Synthesis of Poly(amic acid) and Polyimide Film
This two-step protocol is the standard procedure for creating polyimide films from diamine and dianhydride monomers.
Objective: To synthesize a poly(amic acid) precursor and thermally convert it into a polyimide film.
Materials:
-
Diamine Monomer (e.g., APB)
-
Aromatic Dianhydride (e.g., Pyromellitic dianhydride, PMDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen (N2) gas supply
-
Glass plates, doctor blade/casting knife
Procedure:
-
Drying: Thoroughly dry all glassware in an oven at 120°C overnight. Dry the diamine and dianhydride monomers under vacuum at 80°C for at least 4 hours before use.
-
Dissolution: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, add the diamine monomer. Add anhydrous NMP to achieve a final solids concentration of 15-20% (w/v). Stir under a gentle N2 stream until the diamine is fully dissolved.
-
Polymerization: Cool the solution to 0-5°C using an ice bath. Slowly add an equimolar amount of the dianhydride powder in small portions over 1 hour. Causality Note: Slow addition at low temperature is crucial to control the exothermic reaction and prevent uncontrolled molecular weight growth, ensuring a processable viscosity.
-
Viscosity Build-up: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. The solution will become highly viscous, indicating the formation of the high molecular weight poly(amic acid).
-
Film Casting: Filter the viscous poly(amic acid) solution through a fine mesh to remove any gels or particulates. Pour the solution onto a clean, level glass plate. Cast a film of uniform thickness using a doctor blade.
-
Thermal Imidization (Curing): Place the cast film in a programmable oven with a nitrogen atmosphere. Use the following staged curing cycle:
-
80°C for 2 hours (to slowly evaporate the solvent).
-
150°C for 1 hour.
-
250°C for 1 hour.
-
300°C for 1 hour.
-
Causality Note: A staged cure is essential. Rushing to high temperatures can cause solvent boiling, creating voids and defects in the film. The gradual increase allows for complete cyclodehydration to the imide structure without damaging the film.
-
-
Film Removal: After cooling to room temperature, the tough, flexible polyimide film can be carefully peeled from the glass substrate.
Protocol 2: Thermal Gravimetric Analysis (TGA)
Objective: To determine the thermal degradation temperature of the synthesized polyimide film.
Conclusion and Application Outlook
The choice between 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene and 1,4-bis(4-aminophenoxy)benzene is a strategic decision based on the desired end-use properties.
-
1,4-bis(4-aminophenoxy)benzene (APB) is the monomer of choice for applications requiring flexibility, toughness, and enhanced solubility/processability . Its derived polymers are ideal for flexible electronics, coatings, and advanced composite matrices where ease of fabrication is a primary concern.[8]
-
1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene is a promising candidate for applications demanding maximum thermal performance and stiffness . The rigid ketone moiety is projected to yield polymers with exceptionally high glass transition temperatures and high modulus, making them suitable for structural components in the aerospace and microelectronics industries where dimensional stability at elevated temperatures is critical.
Further experimental validation of 1-(4-Aminobenzoyl)-4-(4-aminobenzyl)benzene and its derived polymers is necessary. However, this comparative guide, grounded in fundamental polymer science, provides a robust framework for researchers to anticipate its performance and strategically select the appropriate diamine monomer for their specific high-performance application.
References
-
Shemsi, A. M., Butt, S. M., Fettouhi, M., Siddiqi, H. M., & Akhter, Z. (2008). 1,4-Bis(4-aminophenoxy)benzene. Acta Crystallographica Section E: Structure Reports Online, 64(3), o581. [Link]
-
PrepChem. (n.d.). Synthesis of 1,4-bis[4-(3-aminophenoxy)benzoyl]benzene. prepchem.com. Retrieved from [Link]
-
Hsiao, S. H., & Lin, C. F. (1999). Synthesis and properties of new polyimides derived from 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane. Polymer, 40(23), 6275-6282. [Link]
-
Carja, I. D., Serbezeanu, D., Bruma, M., & Belomoina, N. M. (2019). Synthesis of 1,4-bis(4-aminophenoxy)benzene, APB. ResearchGate. Retrieved from [Link]
-
Blue Dolphin. (n.d.). 1,4-bis(4-aminophenoxy)benzene. bd-chem.com. Retrieved from [Link]
-
Yang, C. P., & Lin, J. H. (1997). Synthesis and properties of polyimides derived from 1,4-Bis(4-Aminophenoxy)2,5-di-tert-Butylbenzene. Journal of Polymer Science Part A: Polymer Chemistry, 35(8), 1527-1534. [Link]
-
Kim, D., et al. (2023). Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability. Polymers, 15(20), 4078. [Link]
-
Kim, D., et al. (2023). Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability. ResearchGate. Retrieved from [Link]
-
IUCr Journals. (2008). 1,4-Bis(4-aminophenoxy)benzene. journals.iucr.org. Retrieved from [Link]
-
Logesh, G., & Rajendiran, T. V. (2012). Synthesis, Characterization and Thermal Properties of Some New Azopolyimides. Asian Journal of Chemistry, 24(7), 3033-3038. [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene (XIV). ResearchGate. Retrieved from [Link]
-
Liu, W. Q., et al. (2022). Intrinsically Negative Photosensitive Polyimides with Enhanced High-Temperature Dimensional Stability and Optical Transparency. MDPI. Retrieved from [Link]
Sources
- 1. 1,4-Bis(4-aminophenoxy)benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. 1,4-Bis(4-aminophenoxy)benzene | 3491-12-1 [chemicalbook.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ossila.com [ossila.com]
Mechanical Property Testing of Films Derived from 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene
A Comparative Technical Guide for High-Performance Polyimides[1][2]
Executive Summary & Molecular Context[1][3]
This guide outlines the protocol for characterizing the mechanical properties of polyimide (PI) films synthesized from the asymmetric diamine monomer 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene (hereafter referred to as ABB ).[1][2]
The Material Logic: Why ABB?
In the landscape of high-performance polymers, ABB represents a strategic hybrid between flexibility and rigidity.
-
The Benzoyl Bridge (-CO-): Introduces polarity and rigidity, enhancing the Glass Transition Temperature (
) and tensile modulus compared to ether-linked diamines (like ODA).[1][2] -
The Methylene Bridge (-CH₂-): Provides necessary chain flexibility for film toughness and disrupts crystallinity.[1][2]
-
Asymmetry: The distinct bridges at the 1,4-positions of the central benzene ring create structural asymmetry.[2] This is critical for improving the solubility of the Polyamic Acid (PAA) precursor and preventing premature precipitation during synthesis—a common failure mode in rigid-rod polyimides.[1][2]
This guide compares ABB-based films against industry-standard alternatives: PMDA-ODA (Kapton® type) and BPDA-PDA (Upilex® type) .[1][2]
Comparative Framework: ABB vs. Industry Standards
To validate the performance of ABB, experimental data must be benchmarked against established controls.
| Feature | Control A: PMDA-ODA | Control B: BPDA-PDA | Target: PMDA-ABB |
| Primary Linkage | Ether (-O-) | Direct Bond (Rigid) | Carbonyl (-CO-) & Methylene (-CH₂-) |
| Key Characteristic | High Flexibility, Toughness | High Modulus, Low CTE | Balanced Stiffness/Processability |
| Exp.[1][2] Modulus | 2.5 – 3.0 GPa | 8.0 – 9.0 GPa | Expected: 3.5 – 5.0 GPa |
| Solubility (PAA) | Excellent | Poor (Requires harsh solvents) | Good (Due to Asymmetry) |
| Application | Flexible Circuits (FPC) | Chip Packaging | High-Stress Films / Membranes |
Experimental Protocol: Synthesis to Testing
The reliability of mechanical data depends entirely on the quality of the film casting process. Micro-voids or solvent residues will artificially lower tensile strength.[1]
Phase 1: Film Preparation (Two-Step Imidization)[1][2]
Reagents:
-
Dianhydride: Pyromellitic Dianhydride (PMDA) or 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA).[1][2]
Workflow:
-
Polymerization: Dissolve ABB in DMAc under
flow. Add equimolar Dianhydride in batches at 0-5°C to prevent heat buildup.[1][2] Stir for 12-24h to form viscous Polyamic Acid (PAA).[1][2] -
Casting: Spin-coat or blade-cast PAA solution onto a clean glass or silicon substrate.[1][2]
-
Thermal Imidization (Step-Cure):
-
80°C (1h)
Solvent removal. -
150°C (30 min)
Pre-imidization. -
250°C (30 min)
Imidization. -
300°C (30 min)
Final cure / Stress relaxation.
-
-
Release: Soak substrate in warm water to release the film.[1]
Phase 2: Mechanical Testing (ASTM D882)[1][2]
Standard: ASTM D882 (Tensile Properties of Thin Plastic Sheeting).[1][2][3][4][5][6] Equipment: Universal Testing Machine (e.g., Instron 5900 Series) with pneumatic grips.[1][2]
Critical Parameters:
-
Sample Dimensions: Strip width 15 mm; Gauge length 100 mm.
-
Film Thickness: 25-50
m (Must be measured to 1 m accuracy using a micrometer). -
Strain Rate:
-
Modulus determination: 5 mm/min (Low speed for accuracy).
-
Break determination: 50 mm/min.[1]
-
-
Environment: 23°C, 50% Relative Humidity (Samples conditioned for 48h).
Visualization: Workflow & Structure-Property Logic[1][2]
The following diagram illustrates the causal relationship between the ABB molecular structure and the resulting mechanical properties, alongside the testing workflow.
Caption: Causal pathway linking ABB molecular features (asymmetry/bridges) to processing success and final mechanical data outputs.
Data Analysis & Interpretation
When analyzing your results, use the following comparative guide to interpret the data.
Table 1: Comparative Performance Guide (Typical Values)
| Property | Metric | PMDA-ODA (Ether) | PMDA-ABB (Target) | Interpretation |
| Tensile Modulus | Stiffness | 2.5 GPa | 3.5 – 4.5 GPa | ABB is stiffer due to the carbonyl group hindering chain rotation compared to the ether linkage.[1][2] |
| Tensile Strength | Failure Load | 150 MPa | 130 – 160 MPa | Comparable.[1] The methylene bridge allows some stress distribution, preventing brittle failure. |
| Elongation at Break | Ductility | >60% | 10 – 25% | ABB is less ductile than ODA. The "kinked" structure reduces chain packing, limiting plastic deformation before break. |
| Glass Transition ( | Thermal Limit | 380°C | ~340 - 360°C | Slightly lower than pure rigid rods due to the methylene spacer, but higher than many ether-based PIs.[1][2] |
Troubleshooting Data Anomalies
-
Low Tensile Strength (<100 MPa): Usually indicates low molecular weight .[1][2] Check the purity of the ABB monomer (amine oxidation is common).[2] Ensure stoichiometry is exactly 1:1.00.
-
Brittle Failure (<5% Elongation): Indicates incomplete imidization .[1][2] Ensure the final cure step reaches 300°C to fully close the imide rings.
Advanced Characterization (Beyond ASTM D882)
To fully validate the "Asymmetric Advantage" of ABB, two additional tests are recommended:
-
Dynamic Mechanical Analysis (DMA):
-
Wide-Angle X-Ray Diffraction (WAXD):
References
-
ASTM International. (2018).[1][2] ASTM D882-18: Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[1][2] West Conshohocken, PA. [Link]
-
Mushtaq, N., et al. (2016).[2][7] Organosoluble and high Tg polyimides from asymmetric diamines containing N-amino and N-aminophenyl naphthalimide moieties.[1][2][7] RSC Advances.[1] [Link]
-
Liaw, D.J., et al. (2012).[2] Advanced polyimide materials: Syntheses, physical properties and applications. Progress in Polymer Science.[1] (Contextual grounding for asymmetric diamine behavior).
-
Hasegawa, M. (2017).[1][2] Polyimides with Low Coefficient of Thermal Expansion and Low Water Absorption. (Comparison data for rigid-rod structures).
Sources
- 1. 1,4-Bis(4-aminophenoxy)benzene | C18H16N2O2 | CID 19012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CA2550896C - Polyimide film - Google Patents [patents.google.com]
- 3. ASTM D882 - Tensile Properties of Thin Plastic Sheeting - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 4. victortestingmachine.com [victortestingmachine.com]
- 5. ASTM D882: Standard Test Method for Tensile Properties of Thin Plastic Sheeting [ssi.shimadzu.com]
- 6. zwickroell.com [zwickroell.com]
- 7. Organosoluble and high Tg polyimides from asymmetric diamines containing N-amino and N-aminophenyl naphthalimide moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene
Executive Summary & Risk Context[1][2][3][4][5][6][7]
You have requested a safety protocol for 1-(4-Aminobenzoyl)-4-(4-aminobenzyl) benzene . Based on its structure, this compound belongs to the class of Primary Aromatic Amines (PAAs) .[1]
Critical Warning: While a specific Safety Data Sheet (SDS) for this exact isomer may be limited due to its niche application (likely high-performance polyimide/polyamide synthesis), you must treat this substance with the Precautionary Principle applied to known carcinogens like 4,4'-Diaminodiphenylmethane (MDA) or Benzidine.
The "Why" Behind the Safety:
-
Mechanism of Toxicity: Aromatic amines can be metabolically activated (N-hydroxylation) to form reactive electrophiles that bind to DNA (genotoxicity) or hemoglobin (methemoglobinemia).
-
Route of Entry: These compounds are generally lipid-soluble, meaning skin absorption is a primary and silent route of lethal exposure, often exceeding inhalation risks.
-
Sensitization: Repeated exposure can lead to severe, irreversible allergic dermatitis or respiratory sensitization.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab basics." The following matrix is designed to prevent permeation and sensitization.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand Protection | Double Gloving Strategy 1. Inner: Nitrile (4 mil / 0.1mm)2. Outer: Thick Nitrile (8 mil+) or Laminate (Silver Shield®) | Standard thin nitrile gloves have poor permeation resistance to aromatic amines (breakthrough <15 mins). Laminate films offer >4-hour protection against amine diffusion. |
| Respiratory | Primary: Fume Hood (Engineering Control)Secondary: N95 (minimum) or P100 Half-Face Respirator | If handling powder outside a hood (strongly discouraged), a P100 HEPA filter is required to capture fine particulates. Simple surgical masks offer zero protection. |
| Body | Tyvek® Lab Coat (Disposable) with elastic cuffs | Cotton lab coats absorb amines and hold them against the skin/street clothes. Disposable Tyvek prevents cross-contamination. |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Safety glasses are insufficient for powders that can drift. Goggles seal the eye area from dust entry and lacrimal absorption. |
| Footwear | Closed-toe, non-permeable leather or rubber | Canvas sneakers allow rapid wicking of spilled powders/solutions to the skin. |
Operational Workflow: The "Zero-Contact" Protocol
This protocol uses a self-validating system: If you see dust on your gloves, the process has failed.
Phase A: Preparation (Engineering Controls)
-
Static Control: Use an ionizing bar or anti-static gun inside the weigh station. Aromatic amine powders are often electrostatic and will "jump" onto gloves/sleeves.
-
Surface Barrier: Line the fume hood work surface with plastic-backed absorbent pads (absorbent side up). This captures minor spills and simplifies cleanup.
-
Deactivation Solution: Prepare a spray bottle of 10% acetic acid or a specific surfactant cleaner (e.g., Decon 90) to solubilize amine residues during cleanup.
Phase B: Weighing & Transfer (The Critical Step)
-
Step 1: Don inner gloves. Inspect for pinholes.[2]
-
Step 2: Don Tyvek coat. Ensure cuffs cover the inner glove wrist.
-
Step 3: Don outer gloves. Pull outer glove over the Tyvek cuff to create a seal.
-
Step 4: Weigh inside the fume hood. Never remove the container from the hood while open.
-
Step 5: If transferring to a reactor, use a solid-addition funnel or a "bag-dump" method to prevent dust cloud formation.
Phase C: Decontamination & Doffing
-
Step 1: Wipe outer gloves with a damp paper towel (solvent or water) before removing them. This prevents dust from becoming airborne during removal.[3]
-
Step 2: Remove outer gloves using the "beak" method (pinch and pull inside out). Dispose of as hazardous waste.[4]
-
Step 3: Remove Tyvek coat.
-
Step 4: Remove inner gloves.
-
Step 5: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).
Visualizing the Safety Logic
The following diagram illustrates the decision-making pathway for handling high-hazard aromatic amines.
Figure 1: The "Defense-in-Depth" safety loop for handling sensitizing aromatic amines.
Emergency & Disposal Procedures
Spill Management
-
Evacuate: If a significant amount of powder (>5g) is dispersed outside the hood, evacuate the lab to allow dust to settle.
-
Isolate: Mark the area.
-
Cleanup: Do not dry sweep. Use a HEPA vacuum or wet-wipe methods (damp paper towels) to prevent dust generation.
-
Neutralization: Wipe the surface with dilute acetic acid followed by water to protonate the amine (making it water-soluble and easier to remove).
Waste Disposal[2][5][6][8][10][11]
-
Segregation: Do not mix with oxidizers (fire risk).
-
Labeling: Clearly label as "Toxic Organic Solid - Aromatic Amine."
-
Destruction: Incineration is the only recommended disposal method for aromatic amines to ensure complete destruction of the benzene rings.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003 - 13 Carcinogens).
- Benigni, R., & Bossa, C. (2011). Mechanisms of Chemical Carcinogenicity and Mutagenicity: A Review with Implications for Predictive Toxicology. Chemical Reviews.
-
American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[1] ACS Omega.[5]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
